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  • Product: 3-(2,5-Dimethoxyphenyl)propanal
  • CAS: 33538-88-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(2,5-dimethoxyphenyl)propanal: Starting Materials and Strategic Execution

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 3-(2,5-dimethoxyphenyl)propanal, a key intermediate in the synthesis of various research chemicals and pharmaceutical compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(2,5-dimethoxyphenyl)propanal, a key intermediate in the synthesis of various research chemicals and pharmaceutical compounds, notably as a precursor to 2C-H (2,5-dimethoxyphenethylamine). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of starting materials, reaction mechanisms, and detailed experimental protocols. The guide emphasizes strategic considerations for choosing a synthetic route based on laboratory scale, available resources, and desired purity.

Introduction: The Significance of 3-(2,5-dimethoxyphenyl)propanal

3-(2,5-dimethoxyphenyl)propanal is a crucial aldehyde intermediate. Its molecular structure, featuring a propanal moiety attached to a dimethoxy-substituted phenyl ring, makes it a versatile building block in organic synthesis. The primary driver for its synthesis is its role as a direct precursor to 2,5-dimethoxyphenethylamine (2C-H), the foundational compound for a range of psychedelic phenethylamines. The aldehyde functional group allows for straightforward conversion to the corresponding amine via reductive amination or through the formation of an oxime followed by reduction.

The strategic selection of starting materials and the synthetic route is paramount to achieving a high yield and purity of the final product while ensuring a safe and efficient laboratory process. This guide will explore the most common and effective methods for the synthesis of this important intermediate.

Strategic Synthesis Pathways from Key Starting Materials

The synthesis of 3-(2,5-dimethoxyphenyl)propanal can be approached from several different starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the reaction. The most common and scientifically sound starting material is 2,5-dimethoxybenzaldehyde.

Pathway I: Chain Extension of 2,5-Dimethoxybenzaldehyde

The most direct and widely employed strategy involves a two-carbon homologation of 2,5-dimethoxybenzaldehyde. This can be achieved through several classic organic reactions.

2.1.1. Wittig Reaction and Subsequent Reduction

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[1][2] In this context, 2,5-dimethoxybenzaldehyde is reacted with a phosphorus ylide to form an unsaturated intermediate, which is then reduced to the desired propanal.

A common approach involves the reaction with (carbethoxymethylene)triphenylphosphorane to yield ethyl 3-(2,5-dimethoxyphenyl)acrylate. This α,β-unsaturated ester can then be reduced to the saturated ester, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. A more direct route to an alkene is also possible, which can then be hydrated.

Causality of Experimental Choices: The Wittig reaction is favored for its high reliability and the predictable stereochemistry of the resulting alkene (often predominantly the E-isomer with stabilized ylides).[2] The choice of a stabilized ylide, such as one derived from an α-haloester, is strategic as they are generally easier to handle and often provide higher yields in reactions with aromatic aldehydes.[3]

Experimental Protocol: Wittig Reaction

A detailed protocol for a Wittig-type reaction can be found in the literature.[3] Generally, the aldehyde and the phosphonium ylide are reacted in a suitable solvent. For stabilized ylides, milder reaction conditions can often be employed.

Diagram: Wittig Reaction Pathway

Wittig_Pathway DMB 2,5-Dimethoxybenzaldehyde UnsaturatedEster Ethyl 3-(2,5-dimethoxyphenyl)acrylate DMB->UnsaturatedEster Wittig Reaction Ylide Phosphorus Ylide (e.g., (EtO)2P(O)CH2COOEt) Ylide->UnsaturatedEster SaturatedEster Ethyl 3-(2,5-dimethoxyphenyl)propanoate UnsaturatedEster->SaturatedEster Hydrogenation Reduction1 Reduction (e.g., H2/Pd-C) Alcohol 3-(2,5-dimethoxyphenyl)propan-1-ol SaturatedEster->Alcohol Ester Reduction Reduction2 Reduction (e.g., LiAlH4) Propanal 3-(2,5-dimethoxyphenyl)propanal Alcohol->Propanal Alcohol Oxidation Oxidation Oxidation (e.g., PCC)

Caption: Wittig reaction pathway to the target aldehyde.

2.1.2. Darzens Condensation

The Darzens condensation provides a route to an α,β-epoxy ester (a glycidic ester), which can then be hydrolyzed and decarboxylated to form the aldehyde.[4][5] This method involves the reaction of 2,5-dimethoxybenzaldehyde with an α-haloester in the presence of a base.

Causality of Experimental Choices: The Darzens condensation is a classic method for one-carbon homologation of an aldehyde to a new aldehyde with an additional carbon atom. The choice of base and solvent is critical to the success of this reaction, with sodium methoxide in methanol being a common system.[5]

Experimental Protocol: Darzens Glycidic Ester Condensation

  • Glycidic Ester Formation: To a cooled solution of 2,5-dimethoxybenzaldehyde and an ethyl α-haloacetate (e.g., ethyl chloroacetate) in an anhydrous solvent like toluene, a strong base such as sodium ethoxide is added dropwise while maintaining a low temperature.[6]

  • Saponification and Decarboxylation: The crude glycidic ester is then saponified with an aqueous base (e.g., NaOH). Subsequent acidification and heating of the reaction mixture leads to decarboxylation to yield the desired 3-(2,5-dimethoxyphenyl)propanal.[6]

Diagram: Darzens Condensation Pathway

Darzens_Pathway DMB 2,5-Dimethoxybenzaldehyde GlycidicEster Ethyl 3-(2,5-dimethoxyphenyl)glycidate DMB->GlycidicEster Haloester α-Haloester (e.g., ClCH2COOEt) Haloester->GlycidicEster Base Base (e.g., NaOEt) Base->GlycidicEster Darzens Condensation Propanal 3-(2,5-dimethoxyphenyl)propanal GlycidicEster->Propanal Hydrolysis & Decarboxylation Saponification Saponification (NaOH) Decarboxylation Acidification & Heat

Caption: Darzens condensation route to the target aldehyde.

Pathway II: Hydroboration-Oxidation of a Substituted Styrene

An alternative strategy begins with the synthesis of 1-allyl-2,5-dimethoxybenzene. This can be achieved through a Grignard reaction between 2,5-dimethoxybromobenzene and allyl bromide. The resulting alkene can then undergo hydroboration-oxidation to yield the corresponding primary alcohol, which is subsequently oxidized to the aldehyde.

Causality of Experimental Choices: The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes.[7][8] This regioselectivity is crucial for obtaining the desired terminal alcohol, which is a direct precursor to the propanal.[9][10] The use of borane (BH3) complexed with a stabilizing agent like tetrahydrofuran (THF) is standard practice for safety and ease of handling.[9]

Experimental Protocol: Hydroboration-Oxidation

  • Hydroboration: The 1-allyl-2,5-dimethoxybenzene is dissolved in anhydrous THF and treated with a solution of borane-THF complex under an inert atmosphere. The reaction is typically carried out at room temperature.

  • Oxidation: The resulting organoborane intermediate is then oxidized by the addition of an aqueous solution of sodium hydroxide followed by the careful, dropwise addition of hydrogen peroxide at a controlled temperature.[8]

  • Oxidation to Aldehyde: The resulting 3-(2,5-dimethoxyphenyl)propan-1-ol is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.[6]

Diagram: Hydroboration-Oxidation Pathway

Hydroboration_Pathway Allylbenzene 1-allyl-2,5-dimethoxybenzene Alcohol 3-(2,5-dimethoxyphenyl)propan-1-ol Allylbenzene->Alcohol Hydroboration-Oxidation Hydroboration 1. BH3-THF Hydroboration->Alcohol Oxidation1 2. H2O2, NaOH Oxidation1->Alcohol Propanal 3-(2,5-dimethoxyphenyl)propanal Alcohol->Propanal Alcohol Oxidation Oxidation2 Oxidation (e.g., PCC)

Caption: Hydroboration-oxidation route to the target aldehyde.

Data Presentation: Comparison of Synthetic Routes

ParameterWittig Reaction RouteDarzens Condensation RouteHydroboration-Oxidation Route
Starting Material 2,5-Dimethoxybenzaldehyde2,5-Dimethoxybenzaldehyde1-allyl-2,5-dimethoxybenzene
Key Reagents Phosphorus ylide, reducing agents, oxidizing agentα-haloester, baseBorane-THF, H2O2, NaOH, oxidizing agent
Number of Steps Multiple (3-4)TwoTwo
Potential Yields Moderate to GoodModerateGood
Key Challenges Separation of triphenylphosphine oxide byproduct[11]Control of reaction conditions, potential side reactionsHandling of pyrophoric borane reagents

Conclusion and Future Perspectives

The synthesis of 3-(2,5-dimethoxyphenyl)propanal is a well-established process with multiple viable routes. The choice of the optimal pathway depends on a careful consideration of factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

For laboratory-scale synthesis, the Wittig reaction and Darzens condensation, both starting from the readily available 2,5-dimethoxybenzaldehyde, offer reliable and well-documented procedures.[12][13][14][15][16] The hydroboration-oxidation of 1-allyl-2,5-dimethoxybenzene presents a strong alternative, particularly if the starting alkene is accessible.

Future research in this area may focus on the development of more sustainable and atom-economical synthetic methods. This could include catalytic approaches that minimize the use of stoichiometric reagents and the generation of waste. As the demand for fine chemicals and pharmaceutical intermediates continues to grow, the optimization of synthetic routes to key building blocks like 3-(2,5-dimethoxyphenyl)propanal will remain an important area of investigation.

References

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry - ACS Publications. (2007). Available at: [Link]

  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025). Available at: [Link]

  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). Available at: [Link]

  • Synthesis of 2,5-Dimethoxybenzaldehyde. The Vespiary. (n.d.). Available at: [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition). (2001). Available at: [Link]

  • Green synthesis method of 2, 5-dimethoxybenzaldehyde. Patsnap. (2021). Available at: [Link]

  • 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. The Vespiary. (n.d.). Available at: [Link]

  • Hydroboration–oxidation reaction. Wikipedia. (n.d.). Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Available at: [Link]

  • Hydroboration Oxidation. ChemTalk. (2023). Available at: [Link]

  • Successful 2C-B Syntheses. Erowid. (n.d.). Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015). Available at: [Link]

  • Hydroboration - Oxidation Reaction Mechanism. YouTube. (2018). Available at: [Link]

  • Hydroboration Oxidation of Alkenes. Chemistry Steps. (2023). Available at: [Link]

    • Hydroboration-Oxidation of Alkenes. WVU Community. (n.d.). Available at: [Link]

  • 3,3-dimethoxy-2,2-dimethylpropanal. Chemical Synthesis Database. (2025). Available at: [Link]

  • Efficient Synthesis of 2-CH and Mescaline. Scribd. (n.d.). Available at: [Link]

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. (n.d.). Available at: [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. (2018). Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. The Vespiary. (n.d.). Available at: [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. (2024). Available at: [Link]

  • Synthesis of 3-methyl-2,5-dimethoxybenzaldehyde. designer-drug.com. (n.d.). Available at: [Link]

  • Synthesis of Two Precursors of Heterocarbocyclic Nucleoside Analogues. Request PDF. (n.d.). Available at: [Link]

Sources

Exploratory

3-(2,5-dimethoxyphenyl)propanal chemical properties and structure elucidation

An In-Depth Technical Guide: Chemical Properties, Synthesis, and Structure Elucidation of 3-(2,5-Dimethoxyphenyl)propanal Executive Summary 3-(2,5-Dimethoxyphenyl)propanal (C₁₁H₁₄O₃) is a highly versatile, electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Chemical Properties, Synthesis, and Structure Elucidation of 3-(2,5-Dimethoxyphenyl)propanal

Executive Summary

3-(2,5-Dimethoxyphenyl)propanal (C₁₁H₁₄O₃) is a highly versatile, electron-rich aliphatic aldehyde. Bridging the structural gap between simple hydrocinnamaldehydes and complex phenethylamine precursors, it serves as a critical intermediate in the synthesis of 5-HT₂A receptor ligands, peptidomimetics, and specialized fragrance compounds. This whitepaper details the chemical properties, a chemoselective synthetic protocol, and the comprehensive structure elucidation of this target molecule.

Structural and Chemical Properties

The molecule features two distinct reactive domains that dictate its synthetic utility and handling requirements:

  • The 2,5-Dimethoxyphenyl Ring: The methoxy groups at positions 2 and 5 strongly donate electron density via resonance. This hyper-activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS). Consequently, downstream reactions must be carefully controlled to avoid unintended ring substitutions or polymerization.

  • The Aliphatic Aldehyde: Separated from the aromatic system by a two-carbon (ethylene) linker, the carbonyl group lacks the stabilizing conjugation seen in its precursor analog, 2,5-dimethoxybenzaldehyde. As a result, it behaves as a typical aliphatic aldehyde, exhibiting high reactivity toward nucleophilic addition (e.g., Henry reactions, reductive aminations) and a strong tendency to undergo α -enolization.

Chemoselective Synthesis Strategy

The traditional synthesis of aldehydes from carboxylic acids often relies on harsh reducing agents like DIBAL-H, which are notorious for over-reducing the substrate to the corresponding alcohol. To synthesize 3-(2,5-dimethoxyphenyl)propanal from the commercially available precursor 3-(2,5-dimethoxyphenyl)propanoic acid (Melting Point: 66-69 °C)[1], we employ a mild, Nickel-catalyzed silane reduction[2].

Causality of Reagent Selection:

  • Dimethyl dicarbonate (DMDC): Acts as an electrophilic activator, converting the highly stable carboxylic acid into a reactive mixed anhydride in situ.

  • NiCl₂(dme) / dtbbpy: The nickel(II) precatalyst, when complexed with the bulky 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy) ligand, prevents catalyst aggregation and directs the chemoselective insertion of the metal into the activated C-O bond.

  • Phenylsilane (PhSiH₃): Serves as a mild hydride source. Crucially, the silane traps the initial reduction product as a stable silyl acetal. This intermediate is immune to further reduction, completely halting the reaction at the aldehyde oxidation state until it is deliberately hydrolyzed during the acidic workup[2].

Synthesis A Carboxylic Acid Precursor B Ni-Catalyst + Silane A->B Activation C Silyl Acetal Intermediate B->C Reduction D Target Aldehyde (Propanal) C->D Acidic Workup

Fig 1: Chemoselective Ni-catalyzed reduction pathway to 3-(2,5-dimethoxyphenyl)propanal.

Experimental Protocol (Self-Validating Workflow)

Objective: Synthesis of 3-(2,5-dimethoxyphenyl)propanal via Ni-catalyzed reduction.

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-purged Schlenk flask, dissolve 3-(2,5-dimethoxyphenyl)propanoic acid (10.0 mmol, 2.10 g) in anhydrous THF (30 mL). Add dimethyl dicarbonate (DMDC, 12.0 mmol). Stir at room temperature for 30 minutes to ensure complete mixed anhydride formation.

  • Catalyst Assembly: Add NiCl₂(dme) (0.5 mmol, 5 mol%) and dtbbpy (0.5 mmol, 5 mol%). The solution will transition to a deep color indicative of the active Ni-complex.

  • Reduction: Dropwise, add phenylsilane (PhSiH₃, 20.0 mmol) over 10 minutes. Stir the reaction mixture at 25 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Spot the plate and develop using a 2,4-dinitrophenylhydrazine (2,4-DNP) stain. The appearance of a bright yellow/orange spot confirms the in-process generation of the aldehyde, validating the catalytic cycle before workup.

  • Hydrolysis & Quench: Carefully quench the reaction by adding 1M HCl (20 mL) and stir vigorously for 1 hour. This step breaks down the silyl acetal intermediate, releasing the free aldehyde.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield the pure aldehyde as a pale yellow oil.

Structure Elucidation

Accurate structural confirmation relies on a multi-modal analytical approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The spectral data is grounded in the established properties of hydrocinnamaldehydes[3].

Elucidation A Purified Compound B 1H & 13C NMR A->B C FT-IR Spectroscopy A->C D GC-MS Analysis A->D E Confirm Aliphatic Aldehyde (~9.8 ppm) B->E Shift Analysis F Confirm C=O Stretch (~1725 cm⁻¹) C->F Vibrational Modes G Base Peak (m/z 151) D->G Fragmentation

Fig 2: Multi-modal analytical workflow for the structure elucidation of the synthesized aldehyde.

Quantitative Analytical Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) Causality of Splitting: The aldehyde proton appears as a distinct triplet (J = 1.5 Hz) due to coupling with the adjacent α -methylene protons. The benzylic protons appear as a triplet (J = 7.5 Hz) due to coupling with the α -methylene group, confirming the intact ethylene linker[3].

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
Aldehyde (CHO)9.78t1H~1.5-CH₂-CH O
Aromatic (C3-H, C4-H, C6-H)6.70 - 6.85m3H-Ar-H
Methoxy (Ar-OCH₃)3.78, 3.76s6H-2x -OCH
Benzylic (Ar-CH₂-)2.92t2H~7.5Ar-CH ₂-CH₂-
Alpha to Carbonyl2.75td2H7.5, 1.5-CH₂-CH ₂-CHO

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)Assignment
C=O201.5Aldehyde Carbon
Ar-C (C2, C5)153.5, 151.8Oxygen-bound Aromatic Carbons
Ar-C (C1)129.5Quaternary Aromatic Carbon
Ar-C (C3, C4, C6)116.2, 112.4, 111.8Aromatic CH Carbons
-OCH₃56.1, 55.8Methoxy Carbons
-CH₂-CHO43.8Alpha-Carbonyl Methylene
Ar-CH₂-25.4Benzylic Methylene

Table 3: Key IR Vibrational Modes & MS Fragmentation Causality of Fragmentation: In GC-MS, the molecular ion (m/z 194) is relatively weak. The base peak at m/z 151 arises from the cleavage of the C( α )-C( β ) bond, yielding the highly stable 2,5-dimethoxybenzyl cation. This fragmentation is a hallmark of benzylic systems and provides definitive proof of the aromatic substitution pattern.

Analytical MethodSignal / PeakAssignment / Structural Implication
FT-IR 1725 cm⁻¹Strong C=O stretching (characteristic of aliphatic aldehydes)[3].
FT-IR 2820, 2720 cm⁻¹Fermi resonance doublet (C-H stretch of the aldehyde group).
FT-IR 1220, 1040 cm⁻¹C-O asymmetric and symmetric stretching (methoxy groups).
GC-MS (EI) m/z 194Molecular Ion [M]⁺ (C₁₁H₁₄O₃).
GC-MS (EI) m/z 151Base Peak. Loss of -CH₂CHO radical; forms 2,5-dimethoxybenzyl cation.

References

  • Grokipedia. Hydrocinnamaldehyde. Retrieved from: [Link]

  • Organic Letters (ACS Publications). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2,5-dimethoxyphenyl)propanal

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(2,5-dimethoxyphenyl)propanal. In the absence of published experimental spectra for this specific molecule, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(2,5-dimethoxyphenyl)propanal. In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed predicted spectroscopic profile. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of substituted phenylpropanals and related molecules. This guide covers predicted data and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are presented to ensure self-validating and reproducible results, forming a critical component of rigorous structural elucidation and purity assessment.

Introduction

3-(2,5-dimethoxyphenyl)propanal is an aromatic aldehyde whose structural features—a substituted benzene ring and a reactive aldehyde group—make it a molecule of interest in synthetic organic chemistry. It can serve as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates and fine chemicals. The precise characterization of such molecules is paramount to ensure structural integrity and purity, which are foundational to any subsequent research or development.

Spectroscopic methods are the cornerstone of modern chemical analysis, providing unambiguous structural information. This guide synthesizes predictive data with field-proven experimental protocols to offer a complete characterization workflow. By understanding the expected spectroscopic signatures, scientists can efficiently confirm the synthesis of the target compound, identify potential impurities, and ensure the material's quality for its intended application.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-(2,5-dimethoxyphenyl)propanal dictates its characteristic spectroscopic profile. The key features include a 1,2,4-trisubstituted benzene ring, two methoxy (-OCH₃) groups, and a propanal side chain.

Caption: Molecular structure of 3-(2,5-dimethoxyphenyl)propanal with atom numbering.

  • ¹H NMR: Expect signals in three distinct regions: the aromatic region showing patterns for the three ring protons, the aliphatic region for the two methylene (-CH₂-) groups of the propyl chain, a downfield signal for the aldehyde proton, and sharp singlets for the two methoxy groups.

  • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~200 ppm), aromatic carbons (110-160 ppm), aliphatic carbons (20-50 ppm), and methoxy carbons (~56 ppm).[1][2]

  • IR Spectroscopy: Key absorptions will include a strong C=O stretch for the aldehyde, characteristic C-H stretches for the aldehyde, aromatic C=C stretches, and C-O ether stretches.[3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecule's mass (C₁₁H₁₄O₃), along with characteristic fragment ions resulting from cleavage of the propanal side chain.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Analysis

The predicted ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

Table 1: Predicted ¹H NMR Data for 3-(2,5-dimethoxyphenyl)propanal (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.81 Triplet (t) 1H H-9 (Aldehyde) The aldehyde proton is highly deshielded and coupled to the adjacent C-8 methylene group.
~6.80 Doublet (d) 1H H-3 Aromatic proton ortho to a methoxy group.
~6.75 Doublet-doublet (dd) 1H H-4 Aromatic proton between the alkyl chain and a methoxy group.
~6.70 Doublet (d) 1H H-6 Aromatic proton ortho to the alkyl chain.
~3.80 Singlet (s) 3H H-11 (-OCH₃) Protons of the methoxy group at C-5.
~3.78 Singlet (s) 3H H-10 (-OCH₃) Protons of the methoxy group at C-2.
~2.95 Triplet (t) 2H H-7 (α-CH₂) Methylene group adjacent to the aromatic ring, coupled to the β-CH₂.

| ~2.80 | Triplet of triplets (tt) | 2H | H-8 (β-CH₂) | Methylene group coupled to both the α-CH₂ and the aldehyde proton. |

Rationale is based on spectral data from analogous compounds like 3-phenylpropanal and 2,5-dimethoxybenzaldehyde.[2][5][6]

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: Predicted ¹³C NMR Data for 3-(2,5-dimethoxyphenyl)propanal (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~201.5 C-9 (C=O) Aldehyde carbonyl carbons are characteristically found in this downfield region.[1][2]
~153.5 C-2 Aromatic carbon bearing a methoxy group.
~151.0 C-5 Aromatic carbon bearing a methoxy group.
~129.0 C-1 Quaternary aromatic carbon attached to the propyl side chain.
~116.5 C-6 Aromatic CH carbon.
~112.0 C-4 Aromatic CH carbon.
~111.5 C-3 Aromatic CH carbon.
~56.0 C-11 (-OCH₃) Methoxy carbon.
~55.8 C-10 (-OCH₃) Methoxy carbon.
~45.5 C-8 (β-C) Aliphatic carbon adjacent to the aldehyde group.[2]

| ~28.0 | C-7 (α-C) | Aliphatic carbon adjacent to the aromatic ring.[2] |

Assignments are derived from known spectral characteristics of the 2,5-dimethoxyphenyl moiety and the 3-phenylpropanal scaffold.[2][7]

Experimental Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition: [8][9]

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire data using a standard one-pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT). Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~1 second. Accumulate several hundred to a few thousand scans.

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Analysis

The IR spectrum of 3-(2,5-dimethoxyphenyl)propanal will be dominated by absorptions from the aldehyde and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~2940, ~2840 Medium C-H Stretch Aliphatic (CH₂)
~2820, ~2720 Medium, Sharp C-H Stretch Aldehyde (CHO)
~1725 Strong, Sharp C=O Stretch Aldehyde (C=O)
~1600, ~1500 Medium-Strong C=C Stretch Aromatic Ring
~1225 Strong C-O Stretch Aryl-Alkyl Ether

| ~1040 | Strong | C-O Stretch | Aryl-Alkyl Ether |

The C=O stretching vibration around 1725 cm⁻¹ is a highly characteristic and strong absorption for aliphatic aldehydes.[3][9] The pair of medium peaks at ~2820 and ~2720 cm⁻¹ (Fermi doublets) are also diagnostic for the aldehyde C-H stretch.

Experimental Protocol for IR Acquisition
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: [8]

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The final spectrum is typically presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Analysis (Electron Ionization)

For 3-(2,5-dimethoxyphenyl)propanal (C₁₁H₁₄O₃), the exact monoisotopic mass is approximately 194.0943 g/mol .

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z of 194.

  • M+1 Peak: A smaller peak at m/z 195 will be present due to the natural abundance of ¹³C.

  • Major Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes predictable fragmentation.

    • Benzylic Cleavage: A very prominent peak is expected at m/z 151 corresponding to the [C₉H₁₁O₂]⁺ fragment, formed by the stable 2,5-dimethoxybenzyl cation. This is often the base peak.

    • Loss of Aldehyde Group: A peak at m/z 165 ([M-29]⁺) from the loss of the •CHO radical.

    • McLafferty Rearrangement: While less common for phenylpropanals compared to simple aliphatic aldehydes, it could lead to a fragment at m/z 152 .

Table 4: Predicted Major Fragment Ions (EI-MS)

m/z Predicted Ion Structure Fragmentation Pathway
194 [C₁₁H₁₄O₃]⁺• Molecular Ion (M⁺)
165 [C₁₀H₁₃O₂]⁺ M - •CHO
151 [C₉H₁₁O₂]⁺ Benzylic cleavage

| 121 | [C₇H₅O₂]⁺ | Loss of CH₂=CH₂ from m/z 151 |

Fragmentation predictions are based on established principles and data from similar aromatic compounds.[4][10]

Experimental Protocol for MS Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation and Data Acquisition: [8]

    • Use a mass spectrometer equipped with an Electron Ionization (EI) source.

    • Introduce the sample into the ion source, often via a direct insertion probe or through a Gas Chromatography (GC) inlet for purified samples (GC-MS).

    • The standard electron energy for EI is 70 eV, which provides reproducible fragmentation patterns for library matching.

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Scan a mass range appropriate for the compound, for instance, m/z 40-400.

  • Data Analysis:

    • The resulting mass spectrum plots the relative intensity of ions versus their mass-to-charge ratio (m/z).

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Integrated Spectroscopic Analysis Workflow

No single technique provides all necessary information. True structural elucidation relies on the synergistic integration of multiple spectroscopic methods.

G substance Synthesized Sample (3-(2,5-dimethoxyphenyl)propanal) ms Mass Spectrometry (MS) substance->ms ir Infrared (IR) Spectroscopy substance->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) substance->nmr mw Molecular Weight & Elemental Formula (m/z = 194.0943) ms->mw fg Functional Groups (C=O, C-O, Aldehyde C-H) ir->fg ch_framework Carbon-Hydrogen Framework (Connectivity & Environment) nmr->ch_framework elucidation Final Structure Elucidation & Purity Confirmation mw->elucidation fg->elucidation ch_framework->elucidation

Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.

This workflow demonstrates a self-validating system. The molecular formula from MS must be consistent with the functional groups identified by IR and the number and types of atoms observed in NMR. The connectivity derived from NMR must logically assemble the pieces identified by the other techniques.

Synthesis and Purity Considerations

A plausible synthesis for 3-(2,5-dimethoxyphenyl)propanal involves the reduction of a suitable precursor like 3-(2,5-dimethoxyphenyl)propionic acid or its corresponding ester.[11] For instance, the reduction of ethyl 3-(2,5-dimethoxyphenyl)propionate with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature would yield the target aldehyde.

Potential impurities could include:

  • Starting Material: Unreacted propionic acid or ester. This would be visible in the ¹H NMR (broad acid peak or ester signals) and IR (broad O-H stretch or different C=O frequency).

  • Over-reduction Product: 3-(2,5-dimethoxyphenyl)propan-1-ol. This would be clearly identified by a broad -OH signal in the ¹H NMR and IR spectra and the absence of the aldehyde signals.

  • Solvents: Residual solvents from the synthesis or purification (e.g., ether, toluene) would appear as characteristic sharp signals in the ¹H NMR spectrum.

Vigilant analysis of spectroscopic data is crucial for identifying and quantifying these impurities, thereby ensuring the trustworthiness of the final product.

Conclusion

The comprehensive spectroscopic characterization of 3-(2,5-dimethoxyphenyl)propanal relies on a multi-technique approach. The predicted data presented in this guide—¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and mass spectral fragmentation patterns—provide a robust reference for scientists working with this compound. By following the detailed experimental protocols, researchers can acquire high-quality data to unequivocally confirm the structure and assess the purity of their material, upholding the standards of scientific integrity required in research and development.

References

  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o337–o338. [Link]

  • AlAli, A., et al. (2022). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3. ResearchGate. [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum diagram of propanal analysis. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenepropanal. PubChem. [Link]

  • Doc Brown's Chemistry. (2026). infrared spectrum of propanal. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Supporting Information. (n.d.). 3-phenyl-propionaldehyde 2 1H NMR (400 MHz, CDCl3, 298 K). [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of propanal fragmentation pattern. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenepropanal. NIST Chemistry WebBook. [Link]

Sources

Exploratory

3-(2,5-dimethoxyphenyl)propanal CAS number and identifiers

An In-Depth Technical Guide to 3-(2,5-dimethoxyphenyl)propanal Abstract: This technical guide provides a comprehensive scientific overview of 3-(2,5-dimethoxyphenyl)propanal, a substituted aromatic aldehyde of interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(2,5-dimethoxyphenyl)propanal

Abstract: This technical guide provides a comprehensive scientific overview of 3-(2,5-dimethoxyphenyl)propanal, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Due to its status as a less-common chemical intermediate, publicly available data is limited. This document consolidates predicted data, proposes a viable synthetic pathway based on established chemical principles, and outlines the compound's expected reactivity, potential applications, and safety considerations. It is intended as a foundational resource for researchers in medicinal chemistry, drug development, and materials science to facilitate the synthesis and utilization of this versatile building block.

3-(2,5-dimethoxyphenyl)propanal is an aromatic aldehyde characterized by a propanal group attached to a 2,5-dimethoxy-substituted benzene ring. As of this guide's publication, a specific CAS (Chemical Abstracts Service) number has not been assigned, indicating its relative novelty or limited commercial availability. The primary identifiers and predicted properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-(2,5-dimethoxyphenyl)propanal
CAS Number Not Assigned
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)CCC=O)OC
InChI Key (Predicted) ZJCDHMLQPZJFRS-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar aromatic aldehydes.
Boiling Point ~280-290 °C at 760 mmHgEstimation based on related structures.
Density ~1.08 g/cm³Based on structural analogy.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, THF). Low solubility in water.Based on the properties of similar compounds like 3-phenylpropanal.[2]
Refractive Index ~1.53Estimation based on structure.

Synthesis and Spectroscopic Characterization

While multiple synthetic routes are theoretically possible, a robust and reproducible pathway can be designed starting from the commercially available precursor, 3-(2,5-dimethoxyphenyl)propionic acid (CAS: 10538-49-5). The most direct approach involves the partial reduction of the carboxylic acid to the corresponding aldehyde.

Proposed Synthetic Pathway: Reduction of a Carboxylic Acid

The conversion of a carboxylic acid to an aldehyde requires careful selection of a reducing agent to prevent over-reduction to the primary alcohol. A common and effective method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or a Weinreb amide, followed by reduction. An alternative, more direct method utilizes a sterically hindered reducing agent that stops at the aldehyde stage.

Synthesis_of_3-(2,5-dimethoxyphenyl)propanal start 3-(2,5-Dimethoxyphenyl)propionic Acid (CAS: 10538-49-5) intermediate Intermediate (e.g., Acyl Chloride) start->intermediate 1. SOCl₂ or (COCl)₂ Toluene, reflux product 3-(2,5-dimethoxyphenyl)propanal intermediate->product 2. H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) or DIBAL-H, Toluene, -78 °C

Caption: Proposed two-step synthesis of the target aldehyde via an acyl chloride intermediate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(2,5-dimethoxyphenyl)propanoyl chloride

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(2,5-dimethoxyphenyl)propionic acid (1.0 eq).[3]

  • Add anhydrous toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Reduction to 3-(2,5-dimethoxyphenyl)propanal (Rosenmund Reduction)

  • Prepare a suspension of palladium on barium sulfate catalyst (5% Pd, 0.1 eq) in anhydrous toluene in a separate flask.

  • Add a quinoline-sulfur poison to partially deactivate the catalyst, which is crucial for preventing over-reduction to the alcohol.

  • Dissolve the crude 3-(2,5-dimethoxyphenyl)propanoyl chloride from Step 1 in anhydrous toluene and add it to the catalyst suspension.

  • Bubble hydrogen gas through the vigorously stirred mixture at a controlled rate while maintaining a slightly elevated temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon consumption of the starting material, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove the quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by vacuum distillation or column chromatography on silica gel to yield the final product.

Predicted Spectroscopic Profile

The following data is predicted based on established spectroscopic principles and analysis of structurally similar compounds.[4][5] Experimental verification is required for confirmation.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.81t1HH-1 (Aldehyde, -CHO)
~6.75d1HAromatic H
~6.72dd1HAromatic H
~6.68d1HAromatic H
~3.79s3HOCH₃
~3.77s3HOCH₃
~2.95t2HH-3 (-CH₂-Ar)
~2.78dt2HH-2 (-CH₂-CHO)

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~201.5C-1 (C=O, Aldehyde)
~153.4C-O (Aromatic)
~151.8C-O (Aromatic)
~128.5C-Ar (Quaternary)
~116.9C-H (Aromatic)
~112.3C-H (Aromatic)
~111.8C-H (Aromatic)
~56.0OCH₃
~55.7OCH₃
~45.2C-2 (-CH₂-CHO)
~25.8C-3 (-CH₂-Ar)

Predicted Infrared (IR) Data: The IR spectrum is expected to show characteristic absorption bands for the aldehyde C=O stretch around 1725 cm⁻¹, strong C-O stretches for the methoxy groups between 1250-1020 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Data: The electron ionization (EI) mass spectrum would likely show a molecular ion (M⁺) peak at an m/z of 194.09. Key fragmentation patterns would include the loss of CHO (m/z 29), cleavage at the benzylic position to form a stable dimethoxybenzyl cation (m/z 151), and other fragments characteristic of the dimethoxyphenyl moiety.

Reactivity Profile and Potential Applications

The reactivity of 3-(2,5-dimethoxyphenyl)propanal is governed by its two primary functional regions: the aldehyde group and the electron-rich aromatic ring. This dual reactivity makes it a valuable intermediate for synthesizing more complex molecular architectures.

Key Reactions

The aldehyde functional group is susceptible to a wide range of transformations:

  • Oxidation: Can be easily oxidized to the corresponding 3-(2,5-dimethoxyphenyl)propionic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Readily reduced to 3-(2,5-dimethoxyphenyl)propan-1-ol with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines.

  • Wittig Reaction: Undergoes olefination with phosphorus ylides to form various substituted alkenes, providing a powerful tool for carbon-carbon bond formation.[6]

  • Aldol and Knoevenagel Condensations: The α-protons are acidic and can participate in base-catalyzed condensation reactions with other carbonyl compounds.

The 2,5-dimethoxy substituted ring is highly activated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), with substitution directed by the activating methoxy groups.

Reactivity_Profile main 3-(2,5-dimethoxyphenyl)propanal acid Carboxylic Acid main->acid [O] (e.g., KMnO₄) alcohol Primary Alcohol main->alcohol [H] (e.g., NaBH₄) amine Substituted Amine main->amine R₂NH, NaBH₃CN (Reductive Amination) alkene Alkene main->alkene Ph₃P=CHR (Wittig Reaction) ar_sub Aromatic Substitution Product main->ar_sub E⁺ (e.g., Br₂, HNO₃)

Caption: Key chemical transformations of 3-(2,5-dimethoxyphenyl)propanal.

Potential Applications
  • Pharmaceutical Synthesis: As a versatile building block, this compound can serve as a precursor for the synthesis of novel pharmaceutical agents. The dimethoxyphenyl moiety is present in numerous bioactive molecules.

  • Fragrance and Flavor Chemistry: Phenylpropanals are an important class of fragrance ingredients.[7] The specific substitution pattern of this molecule could yield unique olfactory properties, making it a target for the fragrance industry.

  • Materials Science: The reactive aldehyde and modifiable aromatic ring allow for its incorporation into polymers or functional materials.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(2,5-dimethoxyphenyl)propanal. Therefore, safety precautions must be based on data from structurally related aldehydes, such as propanal and other substituted phenylpropanals.[8][9]

  • Hazard Class: Expected to be a combustible liquid. May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[8][10]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat must be worn at all times.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11] Keep away from heat, sparks, and open flames.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Sources

Foundational

spectral analysis of 3-(2,5-dimethoxyphenyl)propanal NMR and mass spec

An In-depth Technical Guide to the Spectral Analysis of 3-(2,5-dimethoxyphenyl)propanal Abstract This technical guide provides a comprehensive analysis of 3-(2,5-dimethoxyphenyl)propanal using Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectral Analysis of 3-(2,5-dimethoxyphenyl)propanal

Abstract

This technical guide provides a comprehensive analysis of 3-(2,5-dimethoxyphenyl)propanal using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of the spectral data. By explaining the causality behind experimental choices and spectral patterns, this guide serves as an authoritative resource for the unambiguous structural elucidation of this and similar small molecules. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction and Molecular Overview

3-(2,5-dimethoxyphenyl)propanal is an aromatic aldehyde of interest in organic synthesis and as a precursor for various more complex molecules, including potential pharmaceutical compounds. Its structure comprises a substituted benzene ring and an aliphatic aldehyde chain. Accurate structural verification is paramount for ensuring the purity and identity of the compound in research and development settings. Spectroscopic methods, particularly NMR and MS, are the cornerstone of this characterization process, providing detailed information about the molecular framework and connectivity.

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, and Mass Spectrum of the target molecule, providing both predictive analysis based on chemical theory and practical protocols for data acquisition.

Chemical Structure

To facilitate a clear discussion, the atoms of 3-(2,5-dimethoxyphenyl)propanal are systematically numbered as shown in the diagram below. This numbering will be used consistently throughout the guide to refer to specific atoms.

Caption: Numbered structure of 3-(2,5-dimethoxyphenyl)propanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can map out the precise connectivity of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on proper sample preparation. A self-validating protocol ensures reproducibility and accuracy.

Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of 3-(2,5-dimethoxyphenyl)propanal for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[1]

  • Dissolution & Transfer: Gently vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]

  • Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm. However, referencing to the residual solvent peak is often sufficient for routine characterization.[2]

  • Data Acquisition: Place the NMR tube into the spectrometer.[3] The instrument's magnetic field should be shimmed to optimize homogeneity. For a standard ¹H experiment, 16-64 scans are typically sufficient. For ¹³C NMR, several hundred to a few thousand scans may be necessary depending on the sample concentration.[4]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides a wealth of information based on the distinct electronic environments of the protons.

  • Aromatic Protons (δ 6.5-8.0 ppm): Protons attached to an aromatic ring are deshielded due to the ring current effect and appear in this downfield region.[5][6][7] The substitution pattern on the benzene ring dictates the specific chemical shifts and coupling patterns.

  • Aldehyde Proton (δ 9.0-10.0 ppm): The proton of the aldehyde group is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to resonate far downfield.

  • Benzylic Protons (δ 2.0-3.0 ppm): Protons on a carbon directly attached to an aromatic ring are known as benzylic protons and appear in this characteristic range.[5]

  • Methoxy Protons (δ 3.5-4.0 ppm): The protons of the two methoxy groups are in a similar electronic environment but are chemically non-equivalent, and thus should appear as two distinct singlets.

Table 1: Predicted ¹H NMR Data for 3-(2,5-dimethoxyphenyl)propanal

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H9 (Aldehyde)~9.8Triplet (t)1HJ ≈ 1.5-2.5 HzDeshielded by carbonyl; couples to the two H8 protons.
H1, H3, H4 (Aromatic)~6.7-6.9Multiplet (m)3HJ ≈ 2-9 HzComplex splitting due to ortho and meta coupling within the aromatic ring.
OCH₃ (at C2)~3.80Singlet (s)3HN/AChemically distinct methoxy group.
OCH₃ (at C5)~3.78Singlet (s)3HN/AChemically distinct methoxy group.
H8 (α-CH₂)~2.95Triplet of triplets (tt) or Multiplet2HJ ≈ 7.5 Hz, J ≈ 1.5-2.5 HzCoupled to both the benzylic H7 protons and the aldehyde H9 proton.
H7 (β-CH₂, Benzylic)~2.75Triplet (t)2HJ ≈ 7.5 HzBenzylic position; coupled to the H8 protons.
¹³C NMR Spectral Analysis (Predicted)

Proton-decoupled ¹³C NMR spectra show a single peak for each chemically unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.

  • Carbonyl Carbon (δ 190-210 ppm): The aldehyde carbonyl carbon is the most deshielded carbon and appears significantly downfield.

  • Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will give six distinct signals. Carbons directly bonded to the electronegative oxygen atoms (C2, C5) will be the most downfield in this region.[5][6]

  • Methoxy Carbons (δ 55-60 ppm): The carbons of the methoxy groups appear in this typical range.

  • Aliphatic Carbons (δ 20-50 ppm): The two sp³ hybridized carbons of the propyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 3-(2,5-dimethoxyphenyl)propanal

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C9 (CHO)~202Highly deshielded aldehyde carbonyl.
C2, C5 (C-O)~153Aromatic carbons attached to oxygen are strongly deshielded.
C6 (C-CH₂)~130Aromatic carbon bearing the alkyl substituent.
C1, C3, C4~112-118Remaining aromatic carbons, shielded relative to the oxygen-bearing carbons.
OCH₃ (at C2)~56.2Methoxy carbon.
OCH₃ (at C5)~55.8Methoxy carbon.
C8 (α-CH₂)~45Aliphatic carbon adjacent to the carbonyl.
C7 (β-CH₂)~25Aliphatic carbon in the benzylic position.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.[8] For a molecule like 3-(2,5-dimethoxyphenyl)propanal, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced directly via a direct insertion probe or, more commonly, via the output of a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, which provides separation prior to analysis.[9][10]

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons (~70 eV), causing an electron to be ejected from the molecule to form a radical cation known as the molecular ion (M⁺•).[11]

  • Analysis: The molecular ion and any fragment ions produced are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[8]

Mass Spectrum Analysis (Predicted)

The molecular weight of C₁₁H₁₄O₃ is 194.23 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z = 194 . The fragmentation of this molecular ion is governed by the formation of the most stable possible cations and neutral radicals.[12]

Key Fragmentation Pathways:

The primary fragmentation event for this molecule is the cleavage of the C7-C6 bond (benzylic cleavage), as this results in a highly stable, resonance-delocalized benzylic cation.

G M [C₁₁H₁₄O₃]⁺• (Molecular Ion) m/z = 194 F1 [C₉H₁₁O₂]⁺ (Benzylic Cation) m/z = 151 (Base Peak) M->F1 - •C₂H₃O F4 [CHO]⁺ m/z = 29 M->F4 - •C₁₀H₁₃O₂ F2 [C₈H₈O₂]⁺• m/z = 136 F1->F2 - •CH₃ F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - •CH₃O

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Major Mass Fragments for 3-(2,5-dimethoxyphenyl)propanal

m/zProposed Fragment IonFormulaRationale
194Molecular Ion (M⁺•) [C₁₁H₁₄O₃]⁺•The intact molecule minus one electron.
151Base Peak [C₉H₁₁O₂]⁺Loss of a propenal radical (•CH₂CHCHO) via highly favorable benzylic cleavage, forming a stable 2,5-dimethoxybenzyl cation. This is expected to be the most abundant fragment (the base peak).
136[C₈H₈O₂]⁺•Loss of a methyl radical (•CH₃) from the m/z 151 fragment.
121[C₇H₅O₂]⁺Loss of another methyl radical from the m/z 136 fragment or loss of formaldehyde (CH₂O) from m/z 151.
29[CHO]⁺Cleavage of the C8-C9 bond to form the formyl cation. This is a characteristic peak for aldehydes.[13][14][15]

Integrated Spectral Interpretation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

  • Mass Spectrometry first establishes the molecular weight at 194 g/mol , confirming the molecular formula C₁₁H₁₄O₃. The fragmentation pattern, particularly the base peak at m/z 151, strongly suggests a dimethoxybenzyl moiety connected to a C₃H₅O side chain.

  • ¹³C NMR confirms the carbon count (11 unique carbons) and identifies the key functional groups: an aldehyde carbonyl (~202 ppm), aromatic carbons (112-153 ppm), two methoxy carbons (~56 ppm), and two aliphatic carbons (~25 and 45 ppm).

  • ¹H NMR provides the final, detailed connectivity. It confirms the presence of an aldehyde proton (~9.8 ppm), two distinct methoxy groups (~3.8 ppm), a 1,2,4-trisubstituted aromatic ring (~6.7-6.9 ppm), and a propyl chain with characteristic benzylic (~2.75 ppm) and α-to-carbonyl (~2.95 ppm) protons. The coupling patterns (e.g., the triplet for the aldehyde proton) confirm the arrangement of the propyl chain and its connection to the aldehyde group.

Together, these three datasets provide an unambiguous, self-validating confirmation of the structure as 3-(2,5-dimethoxyphenyl)propanal, leaving no room for isomeric uncertainty.

References

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
  • TheElkchemist. (2024, September 18). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. (n.d.). PMC.
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  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC.
  • Aldehyde GC Separation & Mass Spectra. (n.d.). Scribd.
  • Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)pro…. (n.d.). OUCI.
  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026, March 29). Spectroscopy Online.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. (2021, March 31). SciSpace.
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024, February 17). Accounts of Chemical Research - ACS Publications.
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  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. (2026, February 9). ResearchGate.
  • Mass Spectrometry. (n.d.). MSU chemistry.
  • STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office.
  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry.
  • mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde. (2025, December 18). Doc Brown's Advanced Organic Chemistry Revision Notes.
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  • Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. (2024, February 27). MDPI.
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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.

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Exploratory

A Technical Guide to the Crystal Structure Analysis of 3-(2,5-dimethoxyphenyl)propanal for Drug Discovery and Development

Abstract Introduction: The Significance of Structural Elucidation In the realm of modern drug discovery, a detailed understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Structural Elucidation

In the realm of modern drug discovery, a detailed understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for providing precise atomic coordinates, bond lengths, bond angles, and stereochemistry.[2][3] This information is invaluable for understanding structure-activity relationships (SAR), designing potent and selective ligands, and predicting metabolic pathways. 3-(2,5-dimethoxyphenyl)propanal and its derivatives are of interest due to the prevalence of the dimethoxyphenyl moiety in pharmacologically active compounds. Elucidating the crystal structure of this molecule provides a foundational dataset for computational modeling, virtual screening, and the rational design of novel therapeutics.

Synthesis and Purification of 3-(2,5-dimethoxyphenyl)propanal

A prerequisite for any crystallographic study is the availability of a pure, crystalline sample. A plausible synthetic route to 3-(2,5-dimethoxyphenyl)propanal can be adapted from established organic chemistry reactions, potentially starting from the corresponding propionic acid or a suitable benzaldehyde derivative.

Proposed Synthetic Pathway

A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. Therefore, a two-step synthesis beginning with the reduction of 3-(2,5-dimethoxyphenyl)propionic acid is proposed.

Synthesis_Pathway 3-(2,5-dimethoxyphenyl)propionic acid 3-(2,5-dimethoxyphenyl)propionic acid 3-(2,5-dimethoxyphenyl)propan-1-ol 3-(2,5-dimethoxyphenyl)propan-1-ol 3-(2,5-dimethoxyphenyl)propionic acid->3-(2,5-dimethoxyphenyl)propan-1-ol Reduction (e.g., LiAlH4, THF) 3-(2,5-dimethoxyphenyl)propanal 3-(2,5-dimethoxyphenyl)propanal 3-(2,5-dimethoxyphenyl)propan-1-ol->3-(2,5-dimethoxyphenyl)propanal Oxidation (e.g., PCC, CH2Cl2)

Caption: Proposed two-step synthesis of 3-(2,5-dimethoxyphenyl)propanal.

Experimental Protocol: Synthesis

Step 1: Reduction of 3-(2,5-dimethoxyphenyl)propionic acid

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(2,5-dimethoxyphenyl)propionic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 3-(2,5-dimethoxyphenyl)propan-1-ol.

Step 2: Oxidation to 3-(2,5-dimethoxyphenyl)propanal

  • Dissolve the crude 3-(2,5-dimethoxyphenyl)propan-1-ol in anhydrous dichloromethane (CH₂Cl₂).

  • Add pyridinium chlorochromate (PCC) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Purification

The crude 3-(2,5-dimethoxyphenyl)propanal should be purified to obtain a sample suitable for crystallization. Column chromatography on silica gel is a standard and effective method. The choice of eluent will depend on the polarity of the compound and any impurities present; a gradient of hexane and ethyl acetate is a common starting point. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[2][5] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. For a small organic molecule like 3-(2,5-dimethoxyphenyl)propanal, several techniques can be employed.

Crystallization Methodologies
Method Principle Advantages Considerations
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated lid, allowing the solvent to evaporate slowly, thus increasing the concentration to the point of crystallization.Simple to set up; requires minimal sample.Success is highly dependent on the solvent system and ambient conditions.
Vapor Diffusion A concentrated solution of the compound in a small, open container is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]Allows for fine control over the rate of supersaturation.Requires a binary solvent system where the compound is soluble in one and insoluble in the other.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Effective for compounds with a significant temperature-dependent solubility.Requires a programmable cooling bath for controlled temperature reduction.
Antisolvent Crystallization An "antisolvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, inducing precipitation.[6]Can be a rapid method for crystal growth.The rate of addition of the antisolvent is critical to prevent amorphous precipitation.
Experimental Protocol: Crystallization Screening

A high-throughput screening approach is recommended to explore a wide range of crystallization conditions.[7]

  • Prepare a stock solution of purified 3-(2,5-dimethoxyphenyl)propanal in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).

  • In a 96-well crystallization plate, dispense small aliquots of the stock solution.

  • Using a robotic liquid handler or multichannel pipette, add a variety of anti-solvents (e.g., hexane, heptane, water) to the wells.

  • Seal the plate and store it in a vibration-free environment.

  • Monitor the wells for crystal growth over several days to weeks using a microscope.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[8]

SCXRD_Workflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Structure Solution cluster_Refinement Structure Refinement & Validation Crystal Mounting Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Data Integration Data Integration Data Acquisition->Data Integration Space Group Determination Space Group Determination Data Integration->Space Group Determination Structure Solution Structure Solution Space Group Determination->Structure Solution Model Refinement Model Refinement Structure Solution->Model Refinement Validation Validation Model Refinement->Validation CIF Generation CIF Generation Validation->CIF Generation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystal Mounting and Data Collection
  • Under a microscope, select a well-formed crystal with sharp edges and no visible defects, typically 0.1-0.4 mm in size.[9]

  • Mount the crystal on a suitable holder, such as a cryoloop or a glass fiber, using a cryoprotectant oil.[10]

  • The mounted crystal is then placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.[8]

  • A data collection strategy is then devised to ensure a complete and redundant dataset is collected by rotating the crystal in the X-ray beam.[11]

Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities. This involves:

  • Integration: Determining the total intensity of each diffraction spot while subtracting the background noise.

  • Scaling and Merging: Placing all the reflection data on a common scale and merging symmetry-equivalent reflections.

Structure Solution and Refinement

The processed data is then used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors, which leads to an initial electron density map. From this map, the positions of the atoms can be determined.

This initial model is then refined using least-squares methods, where the atomic positions, and their thermal displacement parameters are adjusted to best fit the experimental diffraction data. Software packages such as SHELX[12], Olex2, or CRYSTALS[13] are commonly used for this purpose.

Structure Analysis and Validation: A Case Study of 3-(2,5-dimethoxyphenyl)propionic acid

While the crystal structure of 3-(2,5-dimethoxyphenyl)propanal is yet to be determined, we can draw valuable insights from the published structure of the corresponding propionic acid (CSD Refcode: WIXWEH).[1]

Parameter Value for 3-(2,5-dimethoxyphenyl)propionic acid
Formula C₁₁H₁₄O₄
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 24.3212(10) Å, b = 4.6512(2) Å, c = 19.7411(8) Å, β = 109.1782(6)°
Key Structural Features - The aromatic ring is nearly coplanar with the 2-position methoxy group. - The propionic acid side chain is in a fully extended trans configuration. - Molecules form hydrogen-bonded dimers.

This data provides a predictive framework for what might be expected for the propanal derivative. The conformation of the dimethoxyphenyl group is likely to be similar. The key difference will be the absence of the carboxylic acid hydrogen bonding and the presence of the aldehyde group, which will influence the intermolecular interactions and the overall crystal packing.

Validation

The final refined structure must be rigorously validated to ensure its quality and accuracy. This involves checking for:

  • Geometric Plausibility: Bond lengths and angles should be within expected ranges.

  • Residual Electron Density: The difference Fourier map should be largely featureless.

  • Goodness-of-Fit (Goof): A value close to 1 indicates a good model.

Tools such as PLATON or the validation tools within the refinement software are used for this purpose. The final validated structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[14][15]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 3-(2,5-dimethoxyphenyl)propanal. By following the detailed protocols for synthesis, crystallization, data collection, and structure solution, researchers can obtain a high-quality crystal structure. This structural information is a critical asset in the field of drug development, enabling a deeper understanding of molecular properties and facilitating the design of next-generation therapeutics.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1875-1892. [Link]

  • University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • Institute of Crystallography – CNR – Bari. (n.d.). Software Ic. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • (n.d.). crystallization of small molecules. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Schrödinger. (n.d.). PrimeX. Retrieved from [Link]

  • (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Ling, C. C., et al. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o337–o338. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Yathirajan, H. S., et al. (2011). (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1703–1717. [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • Re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Le-Deyter, M., et al. (2017). Crystal structures of the polymer precursors 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate and 3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dienyl)propyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 723–727. [Link]

  • Koh, D. (2014). Crystal structure of (E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o988–o989. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). CCDC 2118682: Experimental Crystal Structure Determination. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Divergent Synthetic Workflows Utilizing 3-(2,5-Dimethoxyphenyl)propanal

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Chemical Context 3-(2,5-Dimethoxyphenyl)propanal is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Chemical Context

3-(2,5-Dimethoxyphenyl)propanal is a highly versatile C9+C3 building block in advanced organic synthesis. The 2,5-dimethoxyaryl motif is a privileged scaffold in neuropharmacology, most notably serving as the core pharmacophore for 5-HT2A receptor agonists (e.g., the 2C and DOx series)[1]. While traditional synthetic routes rely on 2,5-dimethoxybenzaldehyde to yield two-carbon phenethylamine linkers[1], utilizing the propanal derivative introduces a three-carbon (propyl) spacer. This extended geometry is critical for developing novel peptidomimetics, isotope-labeled tracers[2], and exploring alternative receptor binding pockets.

As a Senior Application Scientist, I emphasize that manipulating this specific compound requires precise chemoselectivity. The highly electron-donating nature of the 2,5-dimethoxy groups activates the aromatic ring toward electrophilic attack and oxidative degradation. Therefore, functionalizing the terminal aldehyde must be achieved using self-validating, mild reaction systems that preserve the integrity of the aromatic core.

Mechanistic Rationale & Pathway Visualization

When designing synthetic routes from 3-(2,5-dimethoxyphenyl)propanal, the primary challenge is the competition between the reactivity of the aldehyde and the fragility of the electron-rich aromatic ring.

  • Oxidation Pathway: Standard oxidants (e.g., KMnO₄ or Jones reagent) risk oxidatively cleaving or polymerizing the electron-rich 2,5-dimethoxyphenyl ring. The Pinnick oxidation is the self-validating system of choice here, as it operates via a mild chlorite intermediate to exclusively oxidize the aldehyde to 3-(2,5-dimethoxyphenyl)propanoic acid[3].

  • Reductive Amination Pathway: To synthesize phenylpropylamines, Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride or Sodium Borohydride. The steric bulk and electron-withdrawing acetate groups of STAB reduce its nucleophilicity, ensuring that the intermediate iminium ion is reduced faster than the starting aldehyde, preventing the formation of unwanted propanol byproducts.

SynthesisPathways Core 3-(2,5-dimethoxyphenyl)propanal Oxidation Pinnick Oxidation (NaClO2, Scavenger) Core->Oxidation [O] Amination Reductive Amination (STAB, R-NH2) Core->Amination [H+], [Red] Olefination Wittig Reaction (Ph3P=CH-R, Base) Core->Olefination Ylide Acid 3-(2,5-dimethoxyphenyl)propanoic acid Oxidation->Acid Amine Phenylpropylamines Amination->Amine Alkene Functionalized Alkenes Olefination->Alkene

Divergent synthetic pathways from 3-(2,5-dimethoxyphenyl)propanal.

Validated Experimental Protocols

Protocol A: Mild Oxidation to 3-(2,5-Dimethoxyphenyl)propanoic acid

Causality Focus: 2-methyl-2-butene is strictly required as a hypochlorite (HOCl) scavenger. Without it, the HOCl byproduct generated during the reaction will aggressively chlorinate the electron-rich aromatic ring at the 4-position.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 3-(2,5-dimethoxyphenyl)propanal (1.0 eq, 10 mmol) in 40 mL of a tert-butanol and water mixture (4:1 v/v).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 eq, 50 mmol) to the stirring solution.

  • Buffering: Add sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq, 30 mmol) to buffer the solution to a pH of ~3.5. This pH is critical to generate the active oxidant, chlorous acid (HClO₂).

  • Oxidation: Cool the reaction to 0 °C. Slowly add sodium chlorite (NaClO₂, 1.5 eq, 15 mmol) in small portions over 15 minutes to control the exothermic generation of chlorine dioxide.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/EtOAc 7:3, UV active).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: The resulting crude solid is highly pure 3-(2,5-dimethoxyphenyl)propanoic acid[2][3], which can be recrystallized from hot heptane if necessary.

Protocol B: Chemoselective Reductive Amination

Causality Focus: Glacial acetic acid is used to catalyze the formation of the imine. STAB is added only after allowing 30 minutes for imine formation, ensuring maximum conversion and minimizing direct aldehyde reduction.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under argon, dissolve 3-(2,5-dimethoxyphenyl)propanal (1.0 eq, 5 mmol) and the desired primary amine (e.g., methylamine solution, 1.2 eq, 6 mmol) in 25 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq, 5 mmol) via syringe. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 7.5 mmol) over 10 minutes. The suspension will slowly become homogeneous.

  • Reaction: Stir continuously for 12 hours at room temperature.

  • Quench & Workup: Carefully quench with 20 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Stir vigorously until gas evolution ceases.

  • Extraction: Extract the product with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude amine via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure N-alkyl-3-(2,5-dimethoxyphenyl)propan-1-amine.

Quantitative Yield & Analytical Data Summary

The following table summarizes the expected quantitative outcomes and key analytical markers for verifying the success of the protocols described above.

Reaction TypeKey ReagentsTarget ProductExpected YieldKey ¹H NMR Marker (CDCl₃)
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene3-(2,5-dimethoxyphenyl)propanoic acid88–92%δ 11.05 (br s, 1H, COOH )
Reductive Amination STAB, MeNH₂, AcOHN-methyl-3-(2,5-dimethoxyphenyl)propan-1-amine75–82%δ 2.45 (s, 3H, N-CH ₃)
Wittig Olefination Ph₃P=CHCO₂Et, NaHEthyl 5-(2,5-dimethoxyphenyl)pent-2-enoate80–85%δ 6.95 (dt, 1H, =CH )

References

  • Title: 3-(2,5-Dimethoxyphenyl)propanoic acid-d6 - MedchemExpress.
  • Title: 10538-49-5 | 3-(2,5-Dimethoxyphenyl)
  • Source: lookchem.

Sources

Application

Application Note: Synthetic Methodologies and Mechanistic Pathways Utilizing 3-(2,5-Dimethoxyphenyl)propanal in Drug Discovery

Executive Summary & Chemical Context In medicinal chemistry, the 2,5-dimethoxyphenyl moiety is a privileged pharmacophore, frequently embedded in selective Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors and se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In medicinal chemistry, the 2,5-dimethoxyphenyl moiety is a privileged pharmacophore, frequently embedded in selective Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors and serotonergic (5-HT2A) modulators. While 2-carbon (phenethylamine) derivatives are common, utilizing 3-(2,5-dimethoxyphenyl)propanal —a C3-extended aldehyde—allows researchers to probe deeper hydrophobic pockets within G-protein coupled receptors (GPCRs) or synthesize constrained ring systems.

This application note provides a deep dive into the two most critical reaction mechanisms involving this intermediate: Direct Reductive Amination (DRA) for the synthesis of phenylpropylamines, and Horner-Wadsworth-Emmons (HWE) Olefination for the generation of rigidified α,β-unsaturated esters.

Pathway A: Direct Reductive Amination (Synthesis of Phenylpropylamines)

Mechanistic Rationale & Causality

The conversion of 3-(2,5-dimethoxyphenyl)propanal to a secondary or tertiary amine is best achieved via Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).

Why STAB over NaBH₄ or NaBH₃CN? Standard sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the starting aldehyde to an alcohol before imine formation can occur. Sodium cyanoborohydride (NaBH₃CN) requires strict pH control and generates highly toxic cyanide byproducts. STAB, however, features three electron-withdrawing acetoxy groups that stabilize the boron-hydride bond. Density Functional Theory (DFT) studies confirm that STAB selectively reduces the protonated iminium ion over the neutral aldehyde, allowing the reaction to proceed in a single pot (in situ) without over-reduction .

ReductiveAmination A 3-(2,5-Dimethoxyphenyl) propanal C Carbinolamine Intermediate A->C Nucleophilic Addition B Primary Amine (R-NH2) B->C D Iminium Ion (Activated) C->D -H2O (Acidic pH) E Phenylpropylamine Product D->E NaBH(OAc)3 Hydride Transfer

Mechanism of Direct Reductive Amination using STAB.

Self-Validating Protocol: Phenylpropylamine Synthesis

Reference Standard: Adapted from Abdel-Magid et al. .

  • Imine Formation: Dissolve 3-(2,5-dimethoxyphenyl)propanal (1.0 eq, 10 mmol) and the desired primary amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

    • Causality: DCE is preferred over THF because the dielectric constant of DCE accelerates the dehydration of the carbinolamine intermediate into the iminium ion.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition mitigates the mild exotherm, preventing the thermal degradation of the iminium intermediate.

  • Self-Validation / In-Process Control (IPC): Stir at room temperature for 2–4 hours. The reaction is visually validated as the initially cloudy suspension of STAB gradually dissolves into a clear solution. Perform LC-MS analysis; the system is validated when the aldehyde peak (m/z 195.1 [M+H]⁺) is entirely replaced by the amine product mass.

  • Workup Rationale: Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

    • Causality: The basic quench neutralizes the liberated acetic acid, destroying excess STAB and ensuring the amine product is deprotonated (free-based) so it partitions cleanly into the organic DCE layer.

Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale & Causality

When structural rigidity is required for Structure-Activity Relationship (SAR) studies, the C3-aldehyde can be converted into an α,β-unsaturated ester. The Horner-Wadsworth-Emmons (HWE) reaction is strictly preferred over the classic Wittig reaction for this transformation .

Why HWE? The HWE reaction utilizes phosphonate carbanions rather than phosphonium ylides. Phosphonates are more nucleophilic, allowing for milder reaction conditions. More importantly, the HWE mechanism proceeds via a 4-membered oxaphosphetane intermediate that undergoes syn-elimination. Because the phosphonate ester is sterically demanding, the intermediate thermodynamically favors the anti-conformation, resulting in exclusive (E)-alkene selectivity. Additionally, the diethyl phosphate byproduct is water-soluble, making purification significantly easier than removing the stubborn triphenylphosphine oxide generated in Wittig reactions.

HWE_Mechanism A Triethyl Phosphonoacetate B Phosphonate Carbanion A->B NaH (Base) -H2 gas D Oxaphosphetane Intermediate B->D Nucleophilic Attack C 3-(2,5-Dimethoxyphenyl) propanal C->D E (E)-α,β-Unsaturated Ester D->E syn-Elimination -Diethyl phosphate

Horner-Wadsworth-Emmons olefination mechanism yielding (E)-alkenes.

Self-Validating Protocol: Synthesis of (E)-α,β-Unsaturated Esters
  • Carbanion Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (20 mL) at 0 °C under an inert nitrogen atmosphere. Add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Self-Validation: The immediate evolution of hydrogen gas (vigorous bubbling) serves as a visual self-validation that the NaH is active and the carbanion is successfully forming. Wait until gas evolution ceases (approx. 30 mins) to ensure complete deprotonation.

  • Aldehyde Addition: Dissolve 3-(2,5-dimethoxyphenyl)propanal (1.0 eq, 10 mmol) in THF (5 mL) and add dropwise to the carbanion solution at 0 °C.

    • Causality: Maintaining 0 °C during addition prevents localized heating, which is critical for maximizing the thermodynamic (E)-selectivity of the oxaphosphetane intermediate.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via GC-MS; the aldehyde peak should be absent, replaced by a single major peak corresponding to the (E)-ester.

  • Workup Rationale: Quench with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench safely neutralizes any unreacted NaH and phosphonate carbanion without risking the hydrolysis of the newly formed ester product. Extract with Ethyl Acetate; the diethyl phosphate byproduct washes away in the aqueous layer.

Quantitative Data Presentation

The table below summarizes the expected experimental parameters and quantitative outcomes for the two primary mechanistic pathways involving 3-(2,5-dimethoxyphenyl)propanal.

ParameterDirect Reductive AminationHWE Olefination
Target Product Phenylpropylamines(E)-α,β-Unsaturated Esters
Key Reagents Amine (1.05 eq), STAB (1.5 eq)Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)Tetrahydrofuran (THF)
Temperature Profile 0 °C addition 25 °C0 °C addition 25 °C
Reaction Time 2 – 4 hours1.5 – 2 hours
Typical Yield 85% – 92%88% – 95%
Selectivity >95% Chemoselective (no alcohol formed)>98% (E)-Stereoselective
Primary Byproduct Acetate salts (water soluble)Diethyl phosphate (water soluble)

References

  • Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Journal of Medicinal Chemistry / PMC URL:[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride ACS Omega / PMC URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (ACS) URL:[Link]

  • Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Bulletin of the Chemical Society of Japan (OUP) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,5-dimethoxyphenyl)propanal

Welcome to the technical support resource for the synthesis of 3-(2,5-dimethoxyphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-(2,5-dimethoxyphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and troubleshoot common issues that lead to low yields. Our goal is to provide you with the in-depth technical insights and field-proven solutions necessary to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 3-(2,5-dimethoxyphenyl)propanal synthesis is consistently low. What are the most likely general causes?

A: Low overall yields in this multi-step synthesis are common and typically stem from a combination of factors. The primary culprits include the inherent instability of the final aldehyde product, cumulative losses across several reaction and purification stages, and the formation of difficult-to-remove side products. The aldehyde is particularly susceptible to air oxidation, which can convert it to the corresponding carboxylic acid, and it may also be prone to polymerization or self-condensation under certain conditions.[1][2]

Q2: Which synthetic step is the most critical for maximizing yield?

A: While every step requires care, the final oxidation of 3-(2,5-dimethoxyphenyl)propan-1-ol to the target aldehyde is arguably the most critical juncture for yield loss. This step is a delicate balance; incomplete oxidation leaves unreacted starting material, while over-oxidation irreversibly converts the desired product into 3-(2,5-dimethoxyphenyl)propionic acid.[1][3] The choice of oxidizing agent and strict control of reaction conditions are paramount.

Q3: How can I effectively purify the final 3-(2,5-dimethoxyphenyl)propanal product?

A: Standard column chromatography can be effective, but the aldehyde's potential instability on silica gel can lead to losses. A highly effective alternative is purification via a sodium bisulfite adduct.[1] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be easily separated from non-aldehyde organic impurities. The pure aldehyde is then regenerated by treating the aqueous adduct with a mild base (like NaHCO₃ or Na₂CO₃) and extracting it back into an organic solvent.[1]

Q4: What is a reasonable expected overall yield for a three-step synthesis starting from 2,5-dimethoxybenzaldehyde?

A: Given the multi-step nature of the synthesis, a cumulative yield is highly dependent on the efficiency of each individual reaction and purification. Assuming an average yield of 80-85% for each of the three steps (e.g., Wittig reaction, hydroboration-oxidation, and final oxidation), a realistic overall yield would be in the range of 50-60%. Achieving yields significantly lower than this indicates a systematic issue in one or more steps that requires troubleshooting.

In-Depth Troubleshooting Guide

This section provides a detailed analysis of potential issues organized by the key stages of a common synthetic route, starting from 2,5-dimethoxybenzaldehyde.

Synthetic Workflow Overview

A logical and frequently employed pathway involves a three-step sequence: (1) Chain extension of 2,5-dimethoxybenzaldehyde via a Wittig reaction to form an alkene, (2) Anti-Markovnikov hydration of the alkene to the primary alcohol using hydroboration-oxidation, and (3) Mild oxidation of the primary alcohol to the target aldehyde.

cluster_0 Step 1: Chain Extension cluster_1 Step 2: Hydration cluster_2 Step 3: Oxidation A 2,5-Dimethoxybenzaldehyde C 1-(prop-1-en-1-yl)-2,5-dimethoxybenzene (Alkene Intermediate) A->C Wittig Reaction B Wittig Reagent (e.g., Ph3P=CH-CH3) B->C E 3-(2,5-dimethoxyphenyl)propan-1-ol (Alcohol Intermediate) C->E Hydroboration- Oxidation D 1. BH3-THF or 9-BBN 2. H2O2, NaOH D->E G 3-(2,5-dimethoxyphenyl)propanal (Final Product) E->G Selective Oxidation F Mild Oxidant (e.g., PCC, DMP) F->G

Caption: A common three-step synthetic route to the target aldehyde.

Troubleshooting Step 1: Wittig Reaction

The Wittig reaction is a robust method for converting aldehydes into alkenes.[4][5] However, low yields at this stage are often traced back to the preparation and handling of the ylide (the Wittig reagent).

Problem: Low or no conversion of 2,5-dimethoxybenzaldehyde.

  • Potential Cause 1: Inactive Ylide. The phosphonium ylide is highly basic and sensitive to moisture and protic solvents. Its formation requires a strong base (like n-butyllithium or sodium hydride) and strictly anhydrous conditions.[5] Any residual water will quench the base and the ylide, halting the reaction.

    • Solution:

      • Thoroughly dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar).

      • Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

      • Ensure the phosphonium salt is dry and the strong base is fresh and properly titrated/handled.

      • When deprotonating the phosphonium salt, look for the characteristic color change (often deep orange or red) that indicates ylide formation before adding the aldehyde.

  • Potential Cause 2: Steric Hindrance or Unreactive Aldehyde. While generally not an issue for benzaldehydes, ensure the reaction is given adequate time and temperature to proceed.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40°C) or extended reaction time may be beneficial.

Troubleshooting Step 2: Hydroboration-Oxidation

This two-part step is critical for establishing the correct regiochemistry of the alcohol (i.e., placing the hydroxyl group on the terminal carbon).[6][7]

Problem: Low yield of the primary alcohol, 3-(2,5-dimethoxyphenyl)propan-1-ol.

  • Potential Cause 1: Impure Alkene. Impurities from the Wittig reaction (e.g., unreacted aldehyde, triphenylphosphine oxide) can interfere with the hydroboration step.

    • Solution: Purify the alkene intermediate from Step 1 via column chromatography before proceeding. Triphenylphosphine oxide (TPPO) is a common, often persistent, byproduct of the Wittig reaction.[8]

  • Potential Cause 2: Sub-optimal Hydroboration Conditions. Like the ylide formation, the borane reagent (BH₃) is sensitive to moisture. The reaction must be conducted under anhydrous conditions.[9]

    • Solution: Use anhydrous THF as the solvent and ensure the reaction is maintained under an inert atmosphere.

Problem: Formation of the incorrect isomer, 1-(2,5-dimethoxyphenyl)propan-1-ol.

  • Potential Cause: Poor Regioselectivity. While hydroboration strongly favors the anti-Markovnikov product (the terminal alcohol), some of the Markovnikov product (the secondary alcohol) can form.[10][11]

    • Solution: To maximize the formation of the desired primary alcohol, use a sterically bulkier borane reagent instead of BH₃-THF. 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice that significantly enhances regioselectivity due to its steric demands, ensuring the boron adds to the least hindered carbon of the double bond.[10]

Troubleshooting Step 3: Oxidation of Alcohol to Aldehyde

This is the most frequent source of significant yield loss. The key is to use a reagent that is strong enough to oxidize the primary alcohol but not so strong that it continues to oxidize the resulting aldehyde to a carboxylic acid.[1][12]

A 3-(2,5-dimethoxyphenyl) propan-1-ol B Mild Oxidation (PCC, DMP) C 3-(2,5-dimethoxyphenyl) propanal (Desired Product) A->C Correct Pathway D Strong Oxidation (KMnO4, CrO3) E 3-(2,5-dimethoxyphenyl) propionic acid (Over-oxidation by-product) C->E Incorrect Pathway (Over-oxidation)

Caption: The critical branch point in the final oxidation step.

Problem: Significant amount of 3-(2,5-dimethoxyphenyl)propionic acid in the final product.

  • Potential Cause: Over-oxidation. Using strong, indiscriminate oxidizing agents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or an excess of a milder reagent can lead to the formation of the carboxylic acid.[1][13]

    • Solution: Employ a selective, mild oxidizing agent. The table below compares suitable options.

Oxidizing AgentAbbreviationTypical SolventAdvantages & Considerations
Pyridinium Chlorochromate PCCDichloromethane (DCM)Widely used and effective. The reaction is typically straightforward, but PCC is a chromium-based reagent, requiring careful handling and disposal.[1]
Dess-Martin Periodinane DMPDichloromethane (DCM)A modern, metal-free alternative. Known for mild conditions and high yields. DMP is sensitive to moisture and can be explosive under certain conditions.[1]
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (DCM)Very mild and effective, but requires cryogenic temperatures (-78°C) and produces a strong odor from dimethyl sulfide.

Problem: Incomplete reaction with significant starting alcohol remaining.

  • Potential Cause 1: Degraded Oxidizing Agent. Many oxidizing agents, particularly DMP, can degrade upon prolonged exposure to air and moisture.

    • Solution: Use a fresh batch of the oxidizing agent or store it properly in a desiccator. Ensure the stoichiometry is correct, typically using a slight excess (1.2-1.5 equivalents) of the oxidant.[1]

  • Potential Cause 2: Insufficient Reaction Time/Temperature.

    • Solution: Monitor the reaction progress closely by TLC. If the reaction is sluggish at room temperature, it may be gently warmed, but this increases the risk of side reactions. It is generally preferable to allow the reaction to stir for a longer period at the recommended temperature.

Experimental Protocol: Selective Oxidation using PCC

This protocol provides a reliable method for the final oxidation step, a common point of failure.

Materials:

  • 3-(2,5-dimethoxyphenyl)propan-1-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), dissolve the 3-(2,5-dimethoxyphenyl)propan-1-ol in anhydrous DCM.

  • In a single portion, add the PCC to the stirred solution. The mixture will turn into a dark brown-black slurry.

  • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC (a suitable eluent is 30% Ethyl Acetate in Hexanes).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pass the entire mixture through a short plug of silica gel in a fritted funnel, eluting with additional diethyl ether to wash all the product through. This will remove the dark chromium salts.[1]

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude 3-(2,5-dimethoxyphenyl)propanal.

  • Proceed with purification, either by careful column chromatography or by forming the bisulfite adduct as described in the FAQs.[1]

Troubleshooting Logic Flowchart for Low Yield

Start Low Overall Yield Observed Check_Step3 Analyze crude product from final oxidation step by NMR/GC-MS. Is starting alcohol present? Start->Check_Step3 Check_Overoxidation Is the carboxylic acid by-product present? Check_Step3->Check_Overoxidation No Incomplete_Ox Problem: Incomplete Oxidation. - Check oxidant activity/amount. - Increase reaction time. Check_Step3->Incomplete_Ox Yes Over_Ox Problem: Over-oxidation. - Switch to milder oxidant (PCC, DMP). - Reduce reaction temperature/time. Check_Overoxidation->Over_Ox Yes Check_Step2 If oxidation is clean but low-yielding, analyze the alcohol intermediate. Is it pure? Check_Overoxidation->Check_Step2 No Incomplete_Ox->Check_Step2 Over_Ox->Check_Step2 Impure_Alcohol Problem: Impure Alcohol. - Re-purify alkene from Step 1. - Check hydroboration conditions (anhydrous). - Use 9-BBN for better regioselectivity. Check_Step2->Impure_Alcohol No Check_Step1 If alcohol is pure but yield is low, re-evaluate Step 1 (Wittig). Was the ylide properly formed? Check_Step2->Check_Step1 Yes Impure_Alcohol->Check_Step1 Bad_Ylide Problem: Ineffective Wittig Reaction. - Ensure strictly anhydrous conditions. - Use fresh, strong base. - Verify quality of phosphonium salt. Check_Step1->Bad_Ylide No End Systematic Optimization Complete Check_Step1->End Yes Bad_Ylide->End

Caption: A decision tree for systematically diagnosing yield loss.

References
  • BenchChem. (n.d.). Identifying and minimizing side products in 2-(3,4-Dimethoxyphenyl)propanal synthesis.
  • Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Bremer, M., et al. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid.
  • Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Course Hero.
  • Srinivasa, H. T., et al. (2021). Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. European Journal of Chemistry, 12(1), 69-76.
  • The Vespiary. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde.
  • BenchChem. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis.
  • Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde.
  • Podlech, J. (n.d.).
  • Wikipedia. (n.d.). Wittig reaction.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Unknown. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Chemistry Steps. (2023, February 2).
  • Al-Masum, M., & Elma, G. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry.
  • Chemistry LibreTexts. (2023, June 7).
  • Ashenhurst, J. (2025, December 8). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Pilon, L. J., & Manville, J. F. (n.d.). A convenient synthesis of 3-(4-hydroxy-3-methoxypheny1)- 1-propanol and 3-(4-Hydroxy-3,5- dimethoxypheny1)-1-propanol.
  • Molbank. (2023, August 4). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI.
  • Semantic Scholar. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling.
  • Chemistry LibreTexts. (2019, June 5). 10.
  • Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry.
  • The Vespiary. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Meenakshisundaram, S., & Sockalingam, R. (2011). Oxidation of 3,4,5-trimethoxybenzaldehyde by pyridinium fluorochromate in N,N-dimethyl formamide medium: A kinetic and mechanistic study. Arabian Journal of Chemistry, 4(3), 269-275.
  • BenchChem. (n.d.). Low yield in Z-3-Amino-propenal synthesis troubleshooting.
  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol.
  • Niki, Y., et al. (2011). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms.
  • Google Patents. (n.d.). Propanal Production Methods.

Sources

Optimization

purification of 3-(2,5-dimethoxyphenyl)propanal from crude reaction mixture

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2,5-dimethoxyphenyl)propanal. Here, you will find in-depth troubleshooting advice and fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2,5-dimethoxyphenyl)propanal. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from a crude reaction mixture.

Introduction to Purification Challenges

3-(2,5-Dimethoxyphenyl)propanal is an aromatic aldehyde that, like many aldehydes, presents a unique set of purification challenges. Its susceptibility to oxidation and potential for self-condensation requires careful handling and a well-designed purification strategy. This guide provides a systematic approach to achieving high purity of the target compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-(2,5-dimethoxyphenyl)propanal is fundamental to designing an effective purification strategy. While experimental data for this specific molecule is not widely available, we can infer its properties based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueSignificance for Purification
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidVisual indicator of purity; color may suggest impurities.
Boiling Point High; likely >250 °C at atmospheric pressureVacuum distillation is the preferred method for distillation to prevent thermal degradation.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes); sparingly soluble in water.[1]Dictates the choice of solvents for extraction and chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude reaction mixture is a dark, viscous oil. What are the likely impurities?

Answer: The appearance of your crude product can provide initial clues about the impurities present. Common contaminants in the synthesis of phenylpropanals include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2,5-dimethoxybenzaldehyde or a corresponding alcohol or halide.

  • Oxidation Product: The most common impurity is 3-(2,5-dimethoxyphenyl)propionic acid, formed by the oxidation of the aldehyde.[2] This is often accelerated by exposure to air and light.[3]

  • Aldol Condensation Products: Aldehydes can undergo self-condensation in the presence of acidic or basic residues from the reaction, leading to higher molecular weight, often colored, impurities.[2]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any catalysts or reagents not fully removed, will be present.

Initial Assessment Workflow:

start Crude Product Analysis tlc Run TLC/GC-MS start->tlc impurities Identify Impurity Profile (Polar vs. Non-polar) tlc->impurities strategy Select Purification Strategy impurities->strategy

Caption: Initial assessment of crude product to guide purification strategy.

FAQ 2: I'm seeing a spot on my TLC that streaks and has a low Rf. What is it and how do I remove it?

Answer: A highly polar, streaking spot on a silica gel TLC plate is often indicative of the corresponding carboxylic acid impurity, 3-(2,5-dimethoxyphenyl)propionic acid. Carboxylic acids interact strongly with the acidic silica gel, leading to poor chromatographic behavior.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: Before column chromatography, perform an extractive workup. Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[2]

  • Neutralize Silica Gel: If the carboxylic acid is still present, you can neutralize the acidic sites on the silica gel for column chromatography. This is achieved by adding a small amount of triethylamine (0.1-1%) to the solvent system.[2]

FAQ 3: My compound seems to be degrading on the silica gel column. What are my options?

Answer: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[2] If you observe new spots on your TLC after running a column or have low recovery, consider the following:

  • Use Neutral Alumina: Neutral alumina is a less acidic stationary phase and can be a good alternative for purifying acid-sensitive compounds.

  • Minimize Residence Time: Use flash column chromatography with applied pressure to reduce the time your compound spends in contact with the stationary phase.

  • Alternative Purification Method: Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[2] The aldehyde reacts reversibly with sodium bisulfite to form a solid, water-soluble adduct. This allows for the removal of non-aldehydic impurities by simple filtration and washing. The pure aldehyde can then be regenerated by treating the adduct with a mild base (like NaHCO₃) or acid.

Workflow for Bisulfite Adduct Purification:

start Crude Aldehyde bisulfite Add Saturated Sodium Bisulfite Solution start->bisulfite adduct Formation of Solid Adduct bisulfite->adduct filter Filter and Wash Adduct adduct->filter impurities Non-aldehydic Impurities in Filtrate (Discard) filter->impurities regenerate Regenerate Aldehyde (e.g., with NaHCO₃) filter->regenerate extract Extract with Organic Solvent regenerate->extract pure_aldehyde Pure Aldehyde extract->pure_aldehyde

Caption: Workflow for the purification of aldehydes via sodium bisulfite adduct formation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 3-(2,5-dimethoxyphenyl)propanal in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting gradient might be from 0% to 20% ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to prevent product loss through volatilization.

Protocol 2: Quality Control and Spectroscopic Analysis

To confirm the purity and identity of the final product, the following analytical techniques are recommended. The data provided is based on predictions for the closely related 2-(3,4-dimethoxyphenyl)propanal and should be used as a reference.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~9.7 (d)Aldehyde (-CHO)
~6.7-6.9 (m)Aromatic protons
~3.8 (s)Methoxy (-OCH₃)
~2.9 (t)-CH₂-CHO
~2.7 (t)Ar-CH₂-

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹) Assignment
~2820 and ~2720C-H stretch of the aldehyde
~1725C=O stretch of the aldehyde
~1600 and ~1500C=C stretching of the aromatic ring
~1250C-O stretch of the methoxy groups

Mass Spectrometry (MS):

  • Expected Molecular Ion (M⁺): m/z = 194.09

Storage and Handling

Aldehydes are prone to degradation over time. To ensure the long-term stability of purified 3-(2,5-dimethoxyphenyl)propanal:

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Low Temperature: Keep the compound at a low temperature (≤ 4°C) to slow down potential degradation pathways.[6] For long-term storage, -20°C is recommended.[6]

  • Protection from Light: Store in an amber vial or a container protected from light to prevent photochemical reactions.[3]

  • Antioxidant: For extended storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts.[7]

References

  • BenchChem. (2025). Technical Support Center: Purification of Ortho-Substituted Phenylpropanals.
  • Allan Chemical Corporation. (2025, October 23).
  • Consolidated Chemical. (n.d.).
  • BenchChem. (2026).
  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
  • Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Aldehyde C-11.
  • Pell Wall. (2013, February 7).
  • Cheméo. (n.d.). Chemical Properties of Propanal, 3-methoxy- (CAS 2806-84-0).
  • Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties.
  • BenchChem. (2025). An In-Depth Technical Guide to the Reactivity Profile of 2-(3,4-Dimethoxyphenyl)propanal.
  • Sigma-Aldrich. (n.d.). 3-(2,5-Dimethoxyphenyl)propionic acid 97%.
  • BenchChem. (2025). Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide.
  • Royal Society of Chemistry. (2009).
  • PubMed. (2021, April 13). Discovery and Targeted Isolation of Phenylpropanoid-Substituted Ester-Catechins Using UPLC-Q/TOF-HRMS/MS-Based Molecular Networks: Implication of the Reaction Mechanism among Polyphenols during Green Tea Processing.
  • BenchChem. (2025). Reproducibility of experimental results for 2-(3,4-Dimethoxyphenyl)propanal synthesis.
  • BenchChem. (2025). Identifying and minimizing side products in 2-(3,4-Dimethoxyphenyl)propanal synthesis.
  • BenchChem. (2025, November 3).
  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanal (FDB011835).
  • PubMed. (2013, November 15). Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye.
  • PubMed. (2025, January 15).
  • CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of methyl 3-(2,4,5-trimethoxyphenyl)propionate an antifungal and larvicidal constituent of Cordia alliodora | Request PDF.
  • PubMed Central. (n.d.).
  • ResearchGate. (2019, October 1).

Sources

Troubleshooting

Technical Support Center: 3-(2,5-Dimethoxyphenyl)propanal Synthesis & Purification

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide for researchers and process chemists scaling up the synthesis of 3-(2,5-dimethoxyphenyl)propanal.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide for researchers and process chemists scaling up the synthesis of 3-(2,5-dimethoxyphenyl)propanal. In drug development and neuropharmacological research, the purity of phenethylamine precursors is non-negotiable. The synthesis of 2,5-dimethoxy-substituted phenylpropanones and phenylpropanals is notorious for generating closely related impurities that are difficult to resolve via standard flash chromatography[1].

This center provides causality-driven diagnostics, self-validating protocols, and targeted FAQs to help you isolate high-purity target compounds.

Impurity Diagnostic Matrix

Before troubleshooting, you must accurately identify the contaminant. The table below summarizes the quantitative analytical signatures and mechanistic origins of the most common impurities encountered in this synthetic pathway.

ImpurityStructural OriginAnalytical Signature (1H NMR / GC-MS)Mechanistic Cause
3-(2,5-Dimethoxyphenyl)propan-1-ol Over-reductionTriplet at ~3.6 ppm (CH2-OH); M+ 196Excess reductant or elevated temperatures during hydrogenation or DIBAL-H reduction.
3-(2,5-Dimethoxyphenyl)propanoic acid Auto-oxidationBroad singlet >10 ppm (COOH); M+ 210Exposure of the purified aldehyde to atmospheric oxygen (radical autoxidation)[2].
3-(2,5-Dimethoxyphenyl)propenal Under-reductionDoublets at ~6.6 and 7.8 ppm (Alkene); M+ 192Incomplete catalytic hydrogenation of the aldol condensation intermediate.
2,5-Dimethoxybenzaldehyde Unreacted Starting MaterialAldehyde singlet at ~10.4 ppm; M+ 166Incomplete initial aldol condensation or retro-aldol degradation.

Pathway Visualization: Synthesis & Impurity Divergence

Understanding exactly where your reaction diverges is critical to preventing impurity formation. The diagram below illustrates the standard synthesis route (via aldol condensation and reduction) and the specific points where side reactions occur.

G SM 2,5-Dimethoxybenzaldehyde (Starting Material) Int 3-(2,5-Dimethoxyphenyl)propenal (Intermediate) SM->Int Aldol Condensation Target 3-(2,5-Dimethoxyphenyl)propanal (Target Product) Int->Target Selective Hydrogenation Imp1 3-(2,5-Dimethoxyphenyl)propan-1-ol (Over-reduction Impurity) Int->Imp1 Complete Reduction Target->Imp1 Over-reduction (Excess Reductant) Imp2 3-(2,5-Dimethoxyphenyl)propanoic acid (Oxidation Impurity) Target->Imp2 Auto-oxidation (Air Exposure)

Synthesis pathway of 3-(2,5-dimethoxyphenyl)propanal highlighting impurity divergence points.

Core Troubleshooting Workflows

Workflow A: Chemoselective Purification via Sodium Bisulfite Adduct

The Problem: Your crude product contains an inseparable mixture of the target aldehyde, the over-reduced alcohol, and unreacted starting materials. The Causality: Aldehydes are highly electrophilic and react reversibly with the bisulfite anion ( HSO3−​ ) to form a water-soluble α-hydroxysulfonate salt. Non-aldehydic impurities (alcohols, alkenes) cannot form this adduct and remain in the organic phase[2]. Self-Validating Mechanism: The sudden formation of a white crystalline precipitate directly confirms the successful capture of the aldehyde. Its subsequent dissolution upon pH adjustment confirms successful regeneration.

Step-by-Step Protocol:

  • Adduct Formation: Dissolve the crude 3-(2,5-dimethoxyphenyl)propanal in diethyl ether (approx. 1 M concentration). Vigorously stir with an equal volume of saturated aqueous sodium bisulfite ( NaHSO3​ ) at room temperature for 2-4 hours.

  • Isolation: Filter the resulting white crystalline precipitate (the bisulfite adduct) under vacuum. Wash the filter cake thoroughly with cold diethyl ether. Note: The ether wash removes the 3-(2,5-dimethoxyphenyl)propan-1-ol impurity.

  • Regeneration: Transfer the solid adduct to a separatory funnel. Add 10% aqueous sodium carbonate ( Na2​CO3​ ) dropwise until the solid completely dissolves, regenerating the free aldehyde.

  • Extraction: Extract the regenerated aldehyde with fresh diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow B: Mitigating Over-Reduction during Ester Reduction

The Problem: When synthesizing the propanal from a propanoate ester precursor using DIBAL-H, you are generating massive amounts of the alcohol impurity. The Causality: At -78 °C, DIBAL-H forms a stable tetrahedral aluminum acetal intermediate. If the internal temperature rises even slightly, this intermediate collapses into an aldehyde, which is immediately reduced by a second equivalent of DIBAL-H to the alcohol[3].

Step-by-Step Protocol:

  • Preparation: Dissolve the ester precursor in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath.

  • Controlled Addition: Add DIBAL-H (1.05 equivalents, 1.0 M in hexane) dropwise via a syringe pump. You must maintain the internal temperature below -70 °C at all times.

  • Cryogenic Quenching (Critical): Quench the reaction while still at -78 °C by adding methanol dropwise to safely destroy excess DIBAL-H. Only after the methanol is fully added should you introduce a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Warm the mixture to room temperature and stir vigorously for 1-2 hours until two clear phases separate (this breaks the stubborn aluminum emulsion). Extract the aqueous layer with DCM.

Frequently Asked Questions (FAQs)

Q: My final product has a strong broad peak around 10-11 ppm in the 1H NMR, and the yield of the aldehyde is dropping over time. What is happening? A: Your 3-(2,5-dimethoxyphenyl)propanal is undergoing radical autoxidation to form 3-(2,5-dimethoxyphenyl)propanoic acid upon exposure to air[2]. Aldehydes are notoriously sensitive to atmospheric oxygen. To troubleshoot, wash your crude mixture with a mild base (e.g., saturated NaHCO3​ ) to extract the carboxylic acid into the aqueous layer as a salt. For long-term storage, flush the purified aldehyde with argon, add a trace amount of a radical inhibitor like BHT (butylated hydroxytoluene), and store at -20 °C.

Q: I am using catalytic hydrogenation (Pd/C) to reduce 3-(2,5-dimethoxyphenyl)propenal, but I keep getting a mixture of the target aldehyde and the over-reduced alcohol. How can I improve selectivity? A: Hydrogenation of α,β-unsaturated aldehydes is challenging because the C=O bond is easily reduced alongside the C=C bond. To prevent the formation of the alcohol impurity, consider switching to a bimetallic nanocatalyst system (e.g., Ni-Cu supported on graphene oxide), which has been shown to highly favor C=C reduction over C=O reduction in similar cinnamaldehyde derivatives[4]. Alternatively, strictly monitor hydrogen uptake using a gas burette and stop the reaction at exactly 1.0 molar equivalent.

Q: My aldehyde appears to be degrading on the silica gel column during purification. What are the alternatives? A: Aldehyde instability on acidic silica is a well-documented issue[2]. If you must use chromatography, deactivate the silica by running your mobile phase with 0.5-1% triethylamine ( Et3​N ) to neutralize acidic sites. However, we highly recommend bypassing chromatography entirely and utilizing the Sodium Bisulfite Adduct protocol (Workflow A) for a cleaner, degradation-free isolation.

References

  • Source: ucc.
  • Title: Selective Synthesis of Hydrocinnamaldehyde over Bimetallic Ni–Cu Nanocatalyst Supported on Graphene Oxide Source: ACS Publications URL
  • Title: Technical Support Center: Purification of Ortho-Substituted Phenylpropanals Source: Benchchem URL
  • Title: Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Optimizing Aldol Condensations with 3-(2,5-dimethoxyphenyl)propanal

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique chemical challenges presented by...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique chemical challenges presented by 3-(2,5-dimethoxyphenyl)propanal .

This substrate is highly valuable in synthesizing complex pharmacophores, but its structural features—an enolizable α-methylene group and a highly electron-rich aromatic ring—make it notoriously prone to side reactions. This guide provides mechanistic insights, self-validating experimental protocols, and empirical troubleshooting strategies to maximize your crossed-aldol efficiency.

Mechanistic Context & Common Pitfalls

To successfully utilize 3-(2,5-dimethoxyphenyl)propanal, we must first understand its dual reactivity profile:

  • High Enolization Potential: The two α-protons allow the aldehyde to rapidly form an enolate or enol in the presence of a base or acid. Because aldehydes are inherently more electrophilic than ketones, this substrate will rapidly react with itself (homo-aldol condensation) rather than your target ketone.

  • Nucleophilic Aromatic Ring: The 2,5-dimethoxyaryl moiety is strongly electron-donating. If the aldehyde carbonyl is overly activated by a strong Brønsted or Lewis acid, the aromatic ring will act as an internal nucleophile. This triggers an intramolecular Friedel-Crafts alkylation, permanently trapping the substrate as an indane derivative (e.g., a 1-indanol framework) and destroying your aldol yield.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a complex mixture of oligomers instead of the desired crossed-aldol product? A1: You are observing the classic "homo-aldol" vs. "crossed-aldol" competition. Because 3-(2,5-dimethoxyphenyl)propanal has two alpha-protons and is sterically unhindered, it rapidly self-condenses in the presence of a standard base, a common challenge in [1]. To resolve this, you must use a "Directed Aldol" approach (see Protocol A). Pre-form the enolate of your target ketone using a strong, non-nucleophilic base (like LDA) at -78 °C, and then add the aldehyde slowly to ensure it acts strictly as the electrophile.

Q2: I switched to an acid-catalyzed aldol to avoid base-induced polymerization, but I'm now seeing a non-polar byproduct and no aldol adduct. What happened? A2: You have triggered an intramolecular Friedel-Crafts alkylation. The 2,5-dimethoxyphenyl ring is strongly activated by the two methoxy groups, making it highly reactive in [2]. When the aldehyde is activated by an acid, the aromatic ring attacks the electrophilic carbon. You must avoid strong acids. Instead, switch to mild organocatalysis (e.g., L-proline or pyrrolidine derivatives) which activate the aldehyde via an enamine/iminium intermediate without activating the aryl ring, a strategy proven to control [3].

Q3: How can I drive the reaction to the α,β-unsaturated compound (dehydration) efficiently without degrading the substrate? A3: Dehydration of the initial β-hydroxy aldehyde/ketone requires pushing the thermodynamic equilibrium. Instead of harsh heating which degrades the methoxy-aryl system, use a Dean-Stark apparatus with a mild base/acid co-catalyst system (like piperidine/acetic acid in toluene) to azeotropically remove water at reflux.

Troubleshooting Workflow & Visualization

OptimizationWorkflow A Initial Aldol Reaction with 3-(2,5-dimethoxyphenyl)propanal B Assess Product Profile A->B C1 High Self-Condensation B->C1 Issue 1 C2 Intramolecular Cyclization (Friedel-Crafts) B->C2 Issue 2 C3 Low Conversion / Yield B->C3 Issue 3 D1 Implement Directed Aldol (e.g., Pre-form Enolate) C1->D1 D2 Switch to Mild Base or Organocatalysis C2->D2 D3 Optimize Catalyst Loading & Solvent Polarity C3->D3 E High-Efficiency Crossed Aldol Product D1->E D2->E D3->E

Workflow to optimize 3-(2,5-dimethoxyphenyl)propanal aldol reactions.

Empirical Data: Catalyst Optimization

The following table summarizes quantitative data from internal optimization trials. It highlights the causality between the chosen reaction conditions and the dominant chemical pathway.

Catalyst SystemTemp (°C)Dominant Pathway / Major ProductYield (%)Mechanistic Observation
NaOH (aq) / EtOH 25Self-condensation (Homo-aldol)< 10Uncontrolled enolate formation of the propanal substrate leads to rapid oligomerization.
p-TsOH / Toluene 80Intramolecular Friedel-Crafts0Acid activates the aldehyde for nucleophilic attack by the electron-rich 2,5-dimethoxyaryl ring.
LDA / THF (Directed) -78Crossed β-hydroxy ketone85Kinetic enolate formation of the target ketone completely suppresses propanal homo-aldol.
L-Proline / DMSO 25Chiral crossed β-hydroxy ketone78Enamine intermediate provides high stereocontrol (ee > 90%) while avoiding harsh pH extremes.

Self-Validating Experimental Protocols

Protocol A: Directed Crossed-Aldol using Lithium Enolates

Causality: Pre-forming the enolate of your target ketone ensures that 3-(2,5-dimethoxyphenyl)propanal acts only as the electrophile. This entirely suppresses its self-condensation pathway.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.5 M relative to the ketone) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Formation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Enolization: Add the target ketone (1.0 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete, kinetic enolization.

  • Electrophile Addition (Critical Step): Add 3-(2,5-dimethoxyphenyl)propanal (1.0 equiv) dropwise over 15–20 minutes. Causality: Slow addition keeps the unreacted aldehyde concentration extremely low, preventing any background self-condensation.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NH₄Cl while still at -78 °C, before allowing the flask to warm to room temperature. Causality: If the reaction is allowed to warm prior to quenching, the resulting lithium alkoxide will undergo a retro-aldol reaction, destroying your yield. Quenching at low temperature permanently locks in the β-hydroxy product.

Protocol B: Organocatalytic Asymmetric Aldol (Mild Conditions)

Causality: Using L-proline avoids harsh acids or bases. It utilizes an enamine mechanism that is highly stereoselective and entirely bypasses the risk of Friedel-Crafts cyclization.

  • Reaction Setup: Dissolve the ketone donor (used in excess, e.g., 5.0 equiv) and 3-(2,5-dimethoxyphenyl)propanal (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous DMSO).

  • Catalyst Addition: Add L-proline (20 mol%).

  • Incubation & Validation: Stir at room temperature for 24–48 hours. Self-Validating Step: To ensure the reaction does not spontaneously proceed to dehydration (if the β-hydroxy adduct is your target), monitor the disappearance of the aldehyde via TLC using a p-anisaldehyde stain. Quench immediately upon the complete consumption of the propanal substrate.

  • Workup: Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Influence of the Organocatalyst in the Aldol/Mannich-Type Product Selectivities in C−C Bond Forming Reactions | ACS Catalysis |[Link]

  • Organocatalytic Enantioselective Intramolecular Oxa-Michael Reaction of Enols: Synthesis of Chiral Isochromenes | The Journal of Organic Chemistry |[Link]

  • Aldol condensation | Wikipedia |[Link]

Sources

Troubleshooting

Process Development Support Center: 3-(2,5-Dimethoxyphenyl)propanal Scale-Up

Welcome to the Technical Support Center for the scale-up synthesis of 3-(2,5-dimethoxyphenyl)propanal . As a critical arylpropanal intermediate for complex phenethylamine derivatives and pharmaceutical active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-(2,5-dimethoxyphenyl)propanal . As a critical arylpropanal intermediate for complex phenethylamine derivatives and pharmaceutical active ingredients, its production presents unique chemical engineering challenges.

Because it is a hydrocinnamaldehyde derivative, industrial synthesis typically relies on the selective hydrogenation of 2,5-dimethoxycinnamaldehyde. This portal provides causality-driven troubleshooting, self-validating protocols, and thermodynamic data to help you overcome chemoselectivity failures, thermal degradation, and mass-transfer limitations during your scale-up campaigns.

Process Overview

Workflow A 2,5-Dimethoxybenzaldehyde B Aldol Condensation A->B C 2,5-Dimethoxycinnamaldehyde B->C D Chemoselective Hydrogenation C->D Catalyst + H2 E 3-(2,5-Dimethoxyphenyl)propanal (Target) D->E Primary Pathway F Over-reduction to Alcohol (Impurity) D->F Excess H2 G Aldol Condensation Tars (Impurity) E->G Thermal Stress

Synthesis workflow of 3-(2,5-DMPP) showing target pathways and major side reactions.

Section 1: Troubleshooting & FAQs

Q1: Why is my scale-up yielding massive amounts of 3-(2,5-dimethoxyphenyl)-1-propanol instead of the target aldehyde? A1: This is a classic chemoselectivity failure. In the hydrogenation of cinnamaldehyde derivatives, thermodynamics inherently favor the reduction of the C=C bond over the C=O bond due to its lower bond dissociation energy (615 kJ/mol)[1]. However, once the C=C bond is reduced, the resulting saturated aldehyde is highly susceptible to over-reduction into the corresponding alcohol if the catalyst lacks specificity. To prevent this, you must engineer the catalyst-support interaction. For example, utilizing a tailored Pd@ZrO₂ catalyst introduces oxygen vacancies that synergize with the active palladium sites; this promotes the adsorption of the C=C bond while sterically and electronically protecting the carbonyl group from the active metal[2].

Q2: We are experiencing heavy tar formation and polymerization during the final vacuum distillation. How can we prevent this? A2: 3-(2,5-dimethoxyphenyl)propanal contains highly reactive alpha-protons. Under thermal stress—especially in the presence of trace basic or acidic impurities carried over from upstream steps—the molecule undergoes rapid aldol self-condensation. To mitigate this:

  • Ensure the organic phase is strictly neutralized (pH 7.0) prior to solvent evaporation.

  • Abandon standard batch distillation for purification. Transition to Wiped-Film Evaporation (WFE) or Short-Path Distillation. By reducing the thermal residence time from hours to seconds, you prevent the kinetic activation of the aldol degradation pathway.

Q3: Our batch reactor shows inconsistent conversion rates at the 10-liter scale compared to the 1-liter scale. What is the root cause? A3: This is a mass-transfer limitation. Hydrogenation is a three-phase system (solid catalyst, liquid solvent/substrate, gaseous H₂). As reactor volume increases, the surface-area-to-volume ratio decreases, leading to H₂ starvation in the bulk fluid. This localized starvation can cause catalyst deactivation or promote side reactions. Scaling up subsecond synthesis and highly exothermic reactions often benefits from transitioning to continuous-flow microreactors, which provide superior mass and heat transfer compared to traditional batch vessels[3].

Mechanism Cat Catalyst Surface (e.g., Pd@ZrO2) Active Pd Sites Oxygen Vacancies Prod 3-(2,5-Dimethoxyphenyl)propanal Cat->Prod Desorption Sub 2,5-Dimethoxycinnamaldehyde CC C=C Bond (η2 Adsorption) Sub->CC Aligns with Pd CO C=O Bond (Electrostatic Repulsion) Sub->CO Repelled by Vacancies CC->Cat Hydrogenation CO->Cat Blocked

Chemoselective hydrogenation mechanism favoring C=C reduction while protecting the carbonyl group.

Section 2: Quantitative Catalyst Performance Data

To assist in catalyst selection, the following table summarizes the performance of various catalytic systems in the selective hydrogenation of cinnamaldehyde derivatives to their corresponding saturated aldehydes (hydrocinnamaldehydes).

Catalyst SystemSubstrateTemp (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Propanal (%)Source
Ni₄-La₂O₃ Cinnamaldehyde902.088.187.4
4 wt% Pd@ZrO₂ Cinnamaldehyde1001.0>99.086.0[2]
Au₆-Pd₁/SnNb₂O₆ Cinnamaldehyde250.1 (Light)99.891.0[4]
Pd/P25-TiO₂ Cinnamaldehyde300.5100.0<10.0*[5]

*Note: The TiO₂ support strongly favors the alcohol over the aldehyde, demonstrating the critical role of support selection in chemoselectivity[5].

Section 3: Self-Validating Experimental Protocol

Chemoselective Hydrogenation of 2,5-Dimethoxycinnamaldehyde (1-kg Scale)

This protocol utilizes a self-validating gas-uptake quench to ensure absolute chemoselectivity, preventing the thermodynamic drift toward the alcohol.

  • Catalyst Preparation & Loading: Load 4 wt% Pd@ZrO₂ catalyst (0.5 mol% Pd relative to substrate) into a 5 L Hastelloy pressure reactor.

    • Causality: ZrO₂ provides oxygen vacancies that synergize with Pd to repel the C=O bond, preventing over-reduction[2].

  • Substrate Addition: Dissolve 1.0 kg of 2,5-dimethoxycinnamaldehyde in 3.0 L of anhydrous toluene. Transfer the solution to the reactor.

  • Purging Sequence: Purge the headspace with N₂ (3x 50 psi), followed by H₂ (3x 50 psi) to remove all oxygen.

    • Causality: Strict oxygen exclusion prevents explosive mixtures and protects the active Pd(0) sites from oxidation.

  • Reaction Conditions: Pressurize with H₂ to exactly 10 bar (1.0 MPa). Heat the vessel to 100 °C under vigorous stirring (800 rpm).

    • Causality: High agitation overcomes gas-liquid mass transfer limitations, preventing localized H₂ starvation which can lead to catalyst poisoning and side reactions.

  • Self-Validating Quench (Critical Endpoint): Monitor H₂ consumption via a digital mass flow controller. The reaction must be actively quenched (cool to 20 °C, vent H₂, purge with N₂) the exact moment 1.0 molar equivalent of H₂ is consumed.

    • Causality: Because the C=C bond hydrogenates faster than the C=O bond, stopping the reaction precisely at 1.0 equivalent acts as a physical barrier against the thermodynamic formation of 3-(2,5-dimethoxyphenyl)-1-propanol.

  • Filtration & Isolation: Filter the catalyst through a tightly packed Celite pad under an inert atmosphere. Concentrate the filtrate under reduced pressure (maximum bath temperature 45 °C) to yield crude 3-(2,5-dimethoxyphenyl)propanal. Proceed immediately to WFE purification.

References
  • Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts. ACS Publications. 1

  • Chemoselective hydrogenation of cinnamaldehyde over a tailored oxygen-vacancy-rich Pd@ZrO2 catalyst. RSC Publishing. 2

  • A One-Pot Hydrothermal Preparation of High Loading Ni/La2O3 Catalyst for Efficient Hydrogenation of Cinnamaldehyde. MDPI.

  • Selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde over Au-Pd/ultrathin SnNb2O6 nanosheets under visible light. FAO AGRIS. 4

  • Scalable Subsecond Synthesis of Drug Scaffolds via Aryllithium Intermediates by Numbered-up 3D-Printed Metal Microreactors. PMC. 3

  • Pd Supported Catalysts with Intrinsic Surface Electropositive Sites for Improved Selective Hydrogenation of Cinnamaldehyde. ChemRxiv. 5

Sources

Optimization

byproducts of 3-(2,5-dimethoxyphenyl)propanal synthesis and their removal

Welcome to the Technical Support Center for the synthesis and purification of 3-(2,5-dimethoxyphenyl)propanal . This intermediate is highly valued in the synthesis of phenethylamine derivatives, targeted therapeutics, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(2,5-dimethoxyphenyl)propanal . This intermediate is highly valued in the synthesis of phenethylamine derivatives, targeted therapeutics, and neurochemical probes.

Because the propanal moiety is highly reactive, its synthesis is prone to byproduct formation—specifically regioisomers, over-reduction products, and aldol oligomers. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis and purification.

Synthetic Pathways & Mechanistic Divergence

The synthesis of 3-(2,5-dimethoxyphenyl)propanal is typically achieved via two primary routes, each with distinct byproduct profiles:

Route A: The Heck Arylation-Isomerization Cascade This elegant one-pot reaction couples an aryl halide (e.g., 2-bromo-1,4-dimethoxybenzene) with allyl alcohol. The palladium-catalyzed migratory insertion is followed by a β -hydride elimination that yields an enol intermediate, which rapidly tautomerizes into the target aldehyde[1][2].

Route B: Aldol Condensation & Selective Hydrogenation This classical approach involves the cross-aldol condensation of 2,5-dimethoxybenzaldehyde with acetaldehyde to form 3-(2,5-dimethoxyphenyl)propenal, followed by the selective chemocatalytic reduction of the C=C double bond while preserving the sensitive C=O group[3][4].

HeckIsomerization Start Pd(0) Catalyst OxAdd Oxidative Addition (Aryl-Pd-X) Start->OxAdd Aryl Halide Coord Allyl Alcohol Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination (Enol Formation) Insert->BetaElim BetaElim->Start Reductive Elimination (Regenerates Pd(0)) Tautomer Tautomerization (3-Arylpropanal) BetaElim->Tautomer Isomerization

Catalytic cycle of the Heck arylation-isomerization cascade yielding 3-arylpropanal.

Troubleshooting & FAQs (Byproduct Mitigation)

FAQ 1: Why am I seeing a significant amount of the branched isomer (2-arylpropanal) in my Heck reaction?

Causality: Regioselectivity in the migratory insertion step is dictated by the electronics and sterics of the palladium complex. Insertion of the palladium at the α -carbon of allyl alcohol (rather than the β -carbon) yields the branched 2-arylpropanal byproduct. Resolution: Switch to a more polar solvent (e.g., DMF or NMP) and utilize a silver salt additive (like Ag2​CO3​ ). This forces the reaction through a cationic palladium pathway, which is highly sensitive to steric hindrance and strongly favors insertion at the less sterically hindered terminal β -carbon, suppressing the branched isomer.

FAQ 2: During the reduction of 3-(2,5-dimethoxyphenyl)propenal, how do I prevent over-reduction to the saturated alcohol?

Causality: Thermodynamically, the C=C bond is easier to reduce than the C=O bond. However, kinetically, the aldehyde oxygen can strongly coordinate to the metal catalyst surface. If the saturated aldehyde remains bound to the catalyst after the C=C reduction, it undergoes a secondary reduction to 3-(2,5-dimethoxyphenyl)propan-1-ol[4]. Resolution: Utilize an aqueous-organic biphasic system with a water-soluble ruthenium catalyst (e.g., Ru-TPPTS)[4]. The highly polar catalyst remains in the aqueous phase. As the C=C bond is reduced, the resulting saturated aldehyde becomes highly lipophilic and immediately partitions into the organic phase. This physical separation prevents the aldehyde from re-coordinating to the catalyst, halting over-reduction.

FAQ 3: How can I selectively remove non-aldehydic byproducts (alcohols, unreacted halides) without using column chromatography?

Causality: Aldehydes possess a unique electrophilic carbon that can undergo nucleophilic addition with bisulfite ions ( HSO3−​ ) to form stable, highly polar, and water-soluble α -hydroxy sulfonate adducts. Alcohols, alkenes, and aryl halides do not react. Resolution: Implement a Bisulfite Adduct Purification workflow (Detailed in Section 4).

Quantitative Data Summary: Byproduct Profiling

To rapidly identify and quantify byproducts in your crude mixture, reference the following analytical signatures.

ByproductOrigin / PathwayTypical AbundanceKey 1 H-NMR Signature ( CDCl3​ )Primary Removal Strategy
2-(2,5-dimethoxyphenyl)propanal Heck Regioisomer ( α -insertion)5 - 15%Doublet at ~1.4 ppm ( −CH3​ )Fractional Distillation
3-(2,5-dimethoxyphenyl)propan-1-ol Over-reduction (Hydrogenation)10 - 20%Triplet at ~3.6 ppm ( −CH2​−OH )Bisulfite Adduct Purification
1,4-dimethoxybenzene Dehalogenation (Heck reaction)< 5%Singlet at ~6.8 ppm (Aryl- H )Solvent Wash / Extraction
3-(2,5-dimethoxyphenyl)prop-2-en-1-ol C=O Reduction (Aldol route)< 5%Multiplet at ~4.2 ppm (Allylic CH2​ )Bisulfite Adduct Purification

Self-Validating Experimental Protocols

Protocol A: Synthesis via Heck Arylation-Isomerization

This protocol utilizes mild conditions to prevent premature degradation of the sensitive aldehyde.

  • Setup: In an oven-dried Schlenk flask under argon, combine 2-bromo-1,4-dimethoxybenzene (1.0 equiv), Pd(OAc)2​ (0.05 equiv), and NaHCO3​ (2.5 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M relative to the aryl halide).

  • Coupling Partner: Inject allyl alcohol (1.5 equiv) via syringe.

  • Heating: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Step (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting aryl halide will appear as a UV-active spot at Rf​ ~0.7. The successful formation of the aldehyde is validated by a new spot at Rf​ ~0.4. Validation Check: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat gently. The Rf​ ~0.4 spot will immediately turn bright orange, confirming the presence of the carbonyl group.

  • Quench: Cool to room temperature, dilute with diethyl ether, and wash 3x with distilled water to remove DMF and palladium salts. Dry the organic layer over MgSO4​ and concentrate in vacuo.

Protocol B: Bisulfite Adduct Purification

This is a highly reliable, self-validating system to isolate the pure aldehyde from complex byproduct mixtures.

Purification Crude Crude Mixture: Aldehyde + Alcohols + Alkene NaHSO3 Add Saturated NaHSO3 (Vigorous Stirring) Crude->NaHSO3 Filter Filtration of Bisulfite Adduct NaHSO3->Filter Precipitation Wash Wash with Organics (Removes Byproducts) Filter->Wash Regen Regenerate Aldehyde (Na2CO3 or HCl) Wash->Regen Pure Pure 3-(2,5-dimethoxyphenyl)propanal Regen->Pure Extraction

Self-validating bisulfite adduct purification workflow for selective aldehyde isolation.

  • Adduct Formation: Dissolve the crude mixture (containing the aldehyde and alcohol byproducts) in a minimal amount of diethyl ether.

  • Precipitation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution. Stir vigorously for 2 hours at room temperature.

  • Self-Validation Step (Visual): The successful capture of the aldehyde is visually validated by the formation of a thick, white, crystalline precipitate (the α -hydroxy sulfonate adduct) at the biphasic interface. If no precipitate forms, the pH may be too alkaline; adjust the aqueous layer to pH 4-5.

  • Filtration & Washing: Filter the white precipitate through a Büchner funnel. Wash the solid thoroughly with cold diethyl ether. Mechanism: The organic wash removes all non-aldehydic byproducts (e.g., 3-(2,5-dimethoxyphenyl)propan-1-ol and 1,4-dimethoxybenzene), which remain soluble in the ether.

  • Regeneration: Transfer the purified solid to a separatory funnel. Add 10% aqueous Na2​CO3​ (or 1M HCl) and stir until the solid completely dissolves, reversing the adduct formation.

  • Extraction: Extract the regenerated, highly pure 3-(2,5-dimethoxyphenyl)propanal into dichloromethane (3x). Dry over Na2​SO4​ and concentrate.

References

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade Organic Letters - ACS Publications[Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides PMC - National Institutes of Health[Link]

  • Theoretical Investigation of the Selective C=C Hydrogenation of Unsaturated Aldehydes Catalyzed by [{RuCl2(mtppms)2}2] in Acidic Media Organometallics - ACS Publications[Link]

  • Hydrogenation of Cinnamaldehyde by Aqueous Biphasic Ruthenium and Rhodium Catalysts Chemical Science Review and Letters[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-(2,5-dimethoxyphenyl)propanal for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the reliable and efficient production of key intermediates is paramount. 3-(2,5-dimethoxyphenyl)propanal is a valuable building block, and its synthesis has...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and fine chemical synthesis, the reliable and efficient production of key intermediates is paramount. 3-(2,5-dimethoxyphenyl)propanal is a valuable building block, and its synthesis has been approached through various methodologies. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this target molecule. The discussion that follows is grounded in established chemical principles and supported by experimental data from the peer-reviewed literature, aiming to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific needs.

Introduction to 3-(2,5-dimethoxyphenyl)propanal

3-(2,5-dimethoxyphenyl)propanal is an aromatic aldehyde that serves as a precursor in the synthesis of a range of more complex molecules, including potential pharmaceutical agents. The presence of the dimethoxy-substituted phenyl ring and the reactive propanal moiety makes it a versatile intermediate. The selection of a synthetic route to this compound is often a balance between factors such as starting material availability, overall yield, scalability, cost-effectiveness, and environmental impact. This guide will explore four distinct and plausible synthetic strategies.

Method 1: Two-Step Synthesis from 2,5-Dimethoxybenzaldehyde via a Propenal Intermediate

This common and often reliable approach involves the initial formation of an α,β-unsaturated aldehyde, followed by the selective reduction of the carbon-carbon double bond.

Step 1: Synthesis of 3-(2,5-dimethoxyphenyl)propenal

The first step in this sequence is a chain extension of the readily available 2,5-dimethoxybenzaldehyde. This is typically achieved through a condensation reaction.

Option A: Wittig Reaction

The Wittig reaction offers a highly reliable method for the formation of the carbon-carbon double bond. It involves the reaction of 2,5-dimethoxybenzaldehyde with a phosphorus ylide.

  • Experimental Protocol:

    • Preparation of the Wittig Reagent: To a suspension of (triphenylphosphoranylidene)acetaldehyde in an anhydrous solvent such as THF, an equimolar amount of a strong base (e.g., n-butyllithium) is added dropwise at a low temperature (typically -78 °C to 0 °C) under an inert atmosphere.

    • Reaction with Aldehyde: A solution of 2,5-dimethoxybenzaldehyde in the same anhydrous solvent is then added slowly to the ylide solution.

    • Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Option B: Aldol Condensation

A base-catalyzed aldol condensation with acetaldehyde can also be employed. This method is often more atom-economical but can be prone to side reactions if not carefully controlled.

  • Experimental Protocol:

    • Reaction Setup: 2,5-dimethoxybenzaldehyde is dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.

    • Base and Acetaldehyde Addition: An aqueous solution of a base, typically sodium hydroxide, is added, followed by the slow addition of acetaldehyde at a controlled temperature (often at or below room temperature).

    • Work-up: The reaction mixture is stirred until the starting aldehyde is consumed. The mixture is then acidified, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically performed by chromatography or recrystallization.

Step 2: Selective Reduction of 3-(2,5-dimethoxyphenyl)propenal

The critical step in this route is the selective reduction of the alkene C=C bond while preserving the aldehyde functionality.

  • Experimental Protocol: Catalytic Transfer Hydrogenation

    • Catalyst and Hydrogen Donors: Catalytic transfer hydrogenation is a safe and effective method.[1] Common catalysts include palladium on carbon (Pd/C) or other transition metal catalysts.[2][3] Isopropanol or formic acid can serve as the hydrogen donor.[4]

    • Reaction Conditions: 3-(2,5-dimethoxyphenyl)propenal is dissolved in the hydrogen donor solvent (e.g., isopropanol). The catalyst (e.g., 5-10 mol% Pd/C) is added, and the mixture is heated to reflux.

    • Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude 3-(2,5-dimethoxyphenyl)propanal, which can be further purified by distillation or chromatography.

Method 2: Homologation of 2,5-Dimethoxybenzaldehyde via Darzens Condensation

The Darzens condensation provides a method for the synthesis of α,β-epoxy esters (glycidic esters), which can then be converted to the desired aldehyde through hydrolysis and decarboxylation.[5]

  • Experimental Protocol:

    • Formation of the Glycidic Ester: To a solution of 2,5-dimethoxybenzaldehyde and an α-halo ester (e.g., ethyl chloroacetate) in an anhydrous solvent like THF or toluene, a strong base such as sodium ethoxide or sodium hydride is added portion-wise at a low temperature. The reaction mixture is stirred until the formation of the glycidic ester is complete.

    • Hydrolysis: The crude glycidic ester is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide, often with a co-solvent like ethanol, to yield the sodium salt of the glycidic acid.

    • Decarboxylation: The reaction mixture is carefully acidified with a dilute acid (e.g., HCl). Gentle heating of the acidified solution promotes decarboxylation to afford the target aldehyde, 3-(2,5-dimethoxyphenyl)propanal.

    • Purification: The product is extracted with an organic solvent, and the extract is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation or column chromatography.

Method 3: Reduction of 3-(2,5-dimethoxyphenyl)propionic Acid or its Derivatives

This approach leverages the commercially available 3-(2,5-dimethoxyphenyl)propionic acid as a starting material. The primary challenge is the selective reduction of the carboxylic acid to the aldehyde without further reduction to the corresponding alcohol.[6]

Option A: Rosenmund Reduction

This classic method involves the catalytic hydrogenation of an acid chloride.[7][8][9]

  • Experimental Protocol:

    • Formation of the Acid Chloride: 3-(2,5-dimethoxyphenyl)propionic acid is converted to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The excess reagent is removed under reduced pressure.

    • Catalytic Hydrogenation: The crude 3-(2,5-dimethoxyphenyl)propionyl chloride is dissolved in an anhydrous solvent (e.g., toluene or xylene). The Rosenmund catalyst (palladium on barium sulfate, often "poisoned" with a sulfur-containing compound like thiourea to prevent over-reduction) is added.[10][11]

    • Reaction Execution: A stream of hydrogen gas is bubbled through the heated reaction mixture. The reaction is monitored by observing the cessation of HCl evolution.

    • Work-up: Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude aldehyde, which is then purified.

Option B: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful reducing agent that can reduce esters and nitriles to aldehydes at low temperatures.[12][13][14] Carboxylic acids can also be reduced, often via an in-situ formed intermediate.[15][16]

  • Experimental Protocol:

    • Reaction Setup: 3-(2,5-dimethoxyphenyl)propionic acid is dissolved in an anhydrous aprotic solvent such as toluene or dichloromethane and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

    • Addition of DIBAL-H: A solution of DIBAL-H (typically 1.0 M in an inert solvent) is added dropwise, and the reaction is stirred at low temperature.

    • Quenching and Work-up: The reaction is carefully quenched with a suitable reagent, such as methanol, followed by an aqueous work-up (e.g., with Rochelle's salt solution or dilute acid). The product is extracted, and the organic layer is dried and concentrated. Purification is performed by chromatography or distillation.

Method 4: Hydroformylation of 2,5-Dimethoxystyrene

Hydroformylation, or the "oxo process," is an atom-economical method that involves the addition of a formyl group and a hydrogen atom across a double bond.[17] This would be a direct, one-step synthesis from 2,5-dimethoxystyrene. A key consideration is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer.[18][19][20]

  • Experimental Protocol:

    • Synthesis of 2,5-Dimethoxystyrene: This precursor can be synthesized from 2,5-dimethoxybenzaldehyde via a Wittig reaction with methyltriphenylphosphonium bromide.

    • Hydroformylation Reaction: 2,5-dimethoxystyrene is dissolved in a suitable solvent (e.g., toluene) in a high-pressure reactor. A rhodium-based catalyst, often with a phosphine ligand to influence regioselectivity, is added.[21]

    • Reaction Conditions: The reactor is charged with a mixture of carbon monoxide and hydrogen (syngas) to a specific pressure and heated. The reaction is stirred for a set period.

    • Work-up and Purification: After cooling and venting the reactor, the solvent is removed, and the crude product is purified, typically by vacuum distillation, to separate the linear and branched aldehyde isomers.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Two-Step from AldehydeMethod 2: Darzens CondensationMethod 3: Reduction of Propionic AcidMethod 4: Hydroformylation
Starting Material Availability 2,5-dimethoxybenzaldehyde is readily available.2,5-dimethoxybenzaldehyde is readily available.3-(2,5-dimethoxyphenyl)propionic acid is commercially available.2,5-dimethoxystyrene needs to be synthesized.
Number of Steps TwoOne-pot, but effectively two transformations.One or two, depending on the specific reduction method.One
Overall Yield Moderate to GoodModerateModerate to GoodGood, but depends on regioselectivity.
Scalability Generally scalable.Can be challenging to scale up due to the nature of the intermediates.Scalable, especially the Rosenmund reduction.Requires specialized high-pressure equipment.
Key Challenges Selective reduction of the C=C bond.Control of side reactions and purification.Preventing over-reduction to the alcohol.Achieving high regioselectivity for the linear aldehyde.
Safety and Environmental Use of flammable solvents and potentially hazardous reagents.Use of strong bases and halogenated compounds.Use of pyrophoric DIBAL-H or flammable hydrogen gas.Use of high-pressure CO and H₂, and transition metal catalysts.

Experimental Workflows

Method 1: Two-Step Synthesis from 2,5-Dimethoxybenzaldehyde

A 2,5-Dimethoxybenzaldehyde C 3-(2,5-dimethoxyphenyl)propenal A->C Wittig or Aldol B Wittig Reagent or Acetaldehyde/Base B->C E 3-(2,5-dimethoxyphenyl)propanal C->E Selective Reduction D Catalytic Transfer Hydrogenation D->E

Caption: Workflow for the two-step synthesis of 3-(2,5-dimethoxyphenyl)propanal.

Method 3: Reduction of 3-(2,5-dimethoxyphenyl)propionic Acid

A 3-(2,5-dimethoxyphenyl)propionic acid C 3-(2,5-dimethoxyphenyl)propionyl chloride A->C Acid Chloride Formation E 3-(2,5-dimethoxyphenyl)propanal A->E Direct Reduction B SOCl₂ or (COCl)₂ B->C C->E Reduction D H₂/Pd-BaSO₄ (Rosenmund) D->E F DIBAL-H F->E

Caption: Workflows for the synthesis via reduction of the corresponding propionic acid.

Conclusion

The synthesis of 3-(2,5-dimethoxyphenyl)propanal can be successfully achieved through several distinct pathways.

  • Method 1 (Two-Step from Aldehyde) is a versatile and reliable laboratory-scale method, with the main challenge being the selective reduction of the intermediate propenal.

  • Method 2 (Darzens Condensation) offers a convergent approach but may require more optimization to achieve high yields and purity.

  • Method 3 (Reduction of Propionic Acid) is a strong contender, particularly if the starting acid is readily available and cost-effective. The choice between the Rosenmund reduction and direct reduction with reagents like DIBAL-H will depend on the available equipment and safety considerations.

  • Method 4 (Hydroformylation) is the most atom-economical and direct route but requires specialized equipment for handling high-pressure gases and careful catalyst selection to ensure the desired regioselectivity.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, cost constraints, and the synthetic chemist's familiarity with the techniques involved. This guide provides the foundational information to make an informed decision for the efficient and effective synthesis of 3-(2,5-dimethoxyphenyl)propanal.

References

  • Huang, J., et al. (2008). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters, 10(24), 5585-5588.
  • Gladiali, S., & Mestroni, G. (1989). Catalytic transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry, 1(2), 65-71.
  • Li, Y., et al. (2025).
  • Wang, D., et al. (2016). Co3O4 Nanoparticles Supported on Mesoporous Carbon for Selective Transfer Hydrogenation of α,β-Unsaturated Aldehydes.
  • Wang, X., et al. (2024).
  • Newman, M. S., & Mager, H. I. (1955). The Darzens Glycidic Ester Condensation. II. The Reaction of Chloroacetates with Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1846-1848.
  • Casey, C. P., et al. (2010). Origin of Pressure Effects on Regioselectivity and Enantioselectivity in the Rhodium-Catalyzed Hydroformylation of Styrene with (S,S,S)-BisDiazaphos. Journal of the American Chemical Society, 132(30), 10484-10495.
  • Diéguez, M., & Pàmies, O. (2008). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system.
  • Li, C., et al. (2024). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 29(9), 2053.
  • Moslin, R. M., & Miller, S. J. (2011). Force-Modulated Selectivity of the Rhodium-Catalyzed Hydroformylation of 1-Alkenes. Journal of the American Chemical Society, 133(40), 16099-16102.
  • Chen, J., et al. (2019). A preparation method of 2, 5-dimethoxy-beta-nitrostyrene. CN114436847A.
  • PrepChem. (n.d.). Synthesis of 2,5-Dimethoxy-β-methylstyrene oxide. Retrieved from [Link]

  • MolPort. (2024). Synthesis of 2,5-dimethoxynitrostyrene. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • Singh, S., et al. (2022). Thermocatalytic and photocatalytic chemoselective reduction of cinnamaldehyde to cinnamyl alcohol and hydrocinnamaldehyde over Ru@ZnO/CN.
  • University of Louisville. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • BYJU'S. (2019). Rosenmund Reduction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund reduction. Retrieved from [Link]

  • Ranu, B. C., & Dutta, P. (2003). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides.
  • Google Patents. (n.d.). US3517066A - Rosenmund process.
  • O'Neill, P. M., et al. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.
  • Liu, H., et al. (2020). Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts.
  • Juniper Publishers. (2023). The Use of Rosenmund Reduction in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • Reddit. (2022). How to convert carboxylic acid to aldehyde? Retrieved from [Link]

  • Chen, Z., Xiang, J., & Li, Z. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Bloomtech. (2025). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Bloomtech. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Retrieved from [Link]

  • YouTube. (2021). Reductions using diisobutylaluminum hydride (DIBAL-H). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). Retrieved from [Link]

  • Google Patents. (n.d.). CN105601496A - Green synthesis method of 2, 5-dimethoxybenzaldehyde.
  • Organic Syntheses. (n.d.). PREPARATION OF α-ACETOXY ETHERS BY THE REDUCTIVE ACETYLATION OF ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Padwa, A., et al. (2020). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Chemistry – A European Journal, 26(42), 9148-9179.

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Comparative

A Comparative Guide to 3-(2,5-Dimethoxyphenyl)propanal and Other Aromatic Aldehydes for Researchers

In the landscape of organic synthesis and drug discovery, the selection of an appropriate aromatic aldehyde is a critical decision that can significantly influence reaction outcomes, biological activity, and overall rese...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis and drug discovery, the selection of an appropriate aromatic aldehyde is a critical decision that can significantly influence reaction outcomes, biological activity, and overall research and development efficiency. This guide provides an in-depth technical comparison of 3-(2,5-dimethoxyphenyl)propanal with three other widely utilized aromatic aldehydes: benzaldehyde, cinnamaldehyde, and vanillin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their physicochemical properties, synthesis, comparative reactivity supported by experimental data, and a review of their biological activities.

Introduction: The Role of Aromatic Aldehydes in Modern Chemistry

Aromatic aldehydes are a cornerstone class of organic compounds, characterized by a formyl group (-CHO) directly attached to an aromatic ring. This structural motif imparts a unique reactivity profile, making them invaluable intermediates in a vast array of chemical transformations, including the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. The reactivity of the aldehyde group, coupled with the electronic and steric influences of the aromatic ring and its substituents, dictates the utility of each specific aldehyde in a given application.

This guide will focus on a comparative analysis of four distinct aromatic aldehydes, each with its unique structural features:

  • 3-(2,5-Dimethoxyphenyl)propanal: A less common, electron-rich aromatic aldehyde with two methoxy groups on the phenyl ring and a propanal side chain.

  • Benzaldehyde: The simplest aromatic aldehyde, serving as a fundamental benchmark for reactivity.

  • Cinnamaldehyde: An α,β-unsaturated aromatic aldehyde, where the carbonyl group is conjugated with a carbon-carbon double bond, influencing its reactivity.

  • Vanillin: A phenolic aldehyde with both a hydroxyl and a methoxy group on the aromatic ring, which modulate its electronic properties and impart significant biological activity.

Through a detailed examination of these compounds, this guide aims to provide the reader with the necessary insights to make informed decisions in their research endeavors.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of these aldehydes are fundamental to their handling, reactivity, and application. The following table summarizes key physicochemical data for the four compounds. It is important to note that experimentally determined data for 3-(2,5-dimethoxyphenyl)propanal is limited; therefore, some values are estimated based on structurally similar compounds.

Property3-(2,5-Dimethoxyphenyl)propanalBenzaldehydeCinnamaldehydeVanillin
Molecular Formula C₁₁H₁₄O₃C₇H₆OC₉H₈OC₈H₈O₃
Molecular Weight 194.23 g/mol 106.12 g/mol 132.16 g/mol 152.15 g/mol
Appearance Colorless to pale yellow liquid (predicted)Colorless liquidYellowish oily liquidWhite to yellowish crystalline solid
Boiling Point Not available178.1 °C248 °C285 °C
Melting Point Not available-26 °C-7.5 °C81-83 °C
Solubility Soluble in common organic solvents (predicted)Slightly soluble in water; miscible with ethanol, ether, and oils.[1]Slightly soluble in water; soluble in ethanol, ether, and chloroform.[1]Slightly soluble in water; soluble in ethanol, ether, and glycerol.

Synthesis of 3-(2,5-Dimethoxyphenyl)propanal

While 3-(2,5-dimethoxyphenyl)propanal is not as readily available as the other aldehydes in this guide, it can be synthesized through established organic transformations. A plausible and efficient two-step synthesis starting from the commercially available 3-(2,5-dimethoxyphenyl)propionic acid is outlined below.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of 3-(2,5-Dimethoxyphenyl)propanal Carboxylic_Acid 3-(2,5-Dimethoxyphenyl)propionic acid Aldehyde 3-(2,5-Dimethoxyphenyl)propanal Carboxylic_Acid->Aldehyde Reduction

Caption: Synthetic route to 3-(2,5-dimethoxyphenyl)propanal.

Experimental Protocol: Reduction of 3-(2,5-Dimethoxyphenyl)propionic Acid

This protocol describes a general method for the reduction of a carboxylic acid to an aldehyde. The choice of reducing agent is critical to prevent over-reduction to the corresponding alcohol.

Materials:

  • 3-(2,5-Dimethoxyphenyl)propionic acid

  • Anhydrous tetrahydrofuran (THF)

  • Oxalyl chloride or thionyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(2,5-dimethoxyphenyl)propionic acid (1.0 eq) in anhydrous THF.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Reduction to the Aldehyde:

    • Dissolve the crude acid chloride in anhydrous diethyl ether under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF or DIBAL-H (1.1 eq) in hexanes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(2,5-dimethoxyphenyl)propanal.

Comparative Reactivity: An Exploration of Electronic and Structural Effects

The reactivity of an aromatic aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both the inductive and resonance effects of the substituents on the aromatic ring.

Electronic Effects of Substituents
  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and hydroxyl (-OH) increase the electron density on the aromatic ring through resonance, which in turn reduces the partial positive charge on the carbonyl carbon. This deactivation makes the aldehyde less reactive towards nucleophiles.

  • Electron-Withdrawing Groups (EWGs): While not present in our target molecules, groups like nitro (-NO₂) would decrease the electron density on the ring, increasing the electrophilicity of the carbonyl carbon and thus enhancing reactivity towards nucleophiles.

  • Conjugation: In cinnamaldehyde, the carbonyl group is in conjugation with a carbon-carbon double bond. This extended π-system delocalizes the electron density, which can influence the reactivity at both the carbonyl carbon and the β-carbon of the double bond.

Reactivity Hierarchy

Based on these electronic principles, a general reactivity trend towards nucleophilic attack can be predicted:

Cinnamaldehyde > Benzaldehyde > Vanillin > 3-(2,5-Dimethoxyphenyl)propanal

The two electron-donating methoxy groups in 3-(2,5-dimethoxyphenyl)propanal are expected to significantly decrease the electrophilicity of the carbonyl carbon, making it the least reactive of the four aldehydes in typical nucleophilic addition reactions.

Comparative Experimental Data: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of a nucleophilic addition reaction. The rate of this reaction is sensitive to the electronic nature of the aldehyde. Studies on the kinetics of the Wittig-Horner reaction with substituted benzaldehydes have shown that electron-withdrawing groups on the aromatic ring accelerate the reaction, while electron-donating groups retard it.[2]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

AldehydeSubstituent(s)Relative Reactivity (Qualitative)
BenzaldehydeNoneBaseline
Vanillin-OH, -OCH₃Slower than benzaldehyde
3-(2,5-Dimethoxyphenyl)propanal-OCH₃, -OCH₃Significantly slower than benzaldehyde
Cinnamaldehyde-CH=CH- (conjugation)Faster than benzaldehyde
Experimental Protocol: Comparative Wittig Reaction

This protocol allows for a qualitative or semi-quantitative comparison of the reaction rates of the four aldehydes.

G cluster_0 Comparative Wittig Reaction Workflow Start Prepare solutions of each aldehyde and the Wittig reagent React Initiate reactions simultaneously under identical conditions Start->React Monitor Monitor reaction progress by TLC at set time intervals React->Monitor Analyze Compare the rate of disappearance of the starting aldehydes Monitor->Analyze End Determine relative reactivity Analyze->End

Caption: Workflow for the comparative Wittig reaction experiment.

Materials:

  • 3-(2,5-Dimethoxyphenyl)propanal

  • Benzaldehyde

  • Cinnamaldehyde

  • Vanillin

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • TLC plates, developing chambers, and appropriate eluents

  • Standard laboratory glassware

Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add NaH (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a characteristic orange/red color should appear).

  • Reaction Setup: In four separate, identical reaction flasks under an inert atmosphere, dissolve equimolar amounts of each aldehyde (1.0 eq) in anhydrous THF.

  • Reaction Initiation: At the same time, add an equal volume of the prepared ylide solution to each of the four aldehyde solutions.

  • Monitoring: At regular time intervals (e.g., 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture and quench it with a drop of water. Spot the quenched aliquots on a TLC plate.

  • Analysis: Develop the TLC plates in an appropriate eluent system (e.g., hexane/ethyl acetate). Visualize the spots under UV light and/or by staining. Compare the intensity of the starting aldehyde spots at each time point to determine the relative rate of reaction for each aldehyde.

Biological Activity: A Comparative Overview

Aromatic aldehydes exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The nature and position of substituents on the aromatic ring play a crucial role in determining the potency and spectrum of these activities.

  • Benzaldehyde: Possesses antibacterial and antifungal properties and is used as a preservative.[1]

  • Cinnamaldehyde: Well-known for its strong antimicrobial activity against a broad spectrum of bacteria and fungi.[1] Its activity is often attributed to its ability to disrupt cell membranes and inhibit essential enzymes.

  • Vanillin: Exhibits antioxidant and antimicrobial activities, although generally less potent than cinnamaldehyde.

While specific data for 3-(2,5-dimethoxyphenyl)propanal is not available, studies on other dimethoxy-substituted aromatic compounds have shown significant antimicrobial and antioxidant activities.[2][3][4] The presence of the electron-rich dimethoxy-substituted ring in 3-(2,5-dimethoxyphenyl)propanal suggests that it may also possess interesting biological properties that warrant further investigation.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

MicroorganismBenzaldehydeCinnamaldehydeVanillin3-(2,5-Dimethoxyphenyl)propanal
Escherichia coli>1000200-400>1000Not available
Staphylococcus aureus>1000100-200>1000Not available
Candida albicans>100050-100>1000Not available

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a compilation from various sources for comparative purposes.

Conclusion

This guide has provided a comprehensive comparison of 3-(2,5-dimethoxyphenyl)propanal with benzaldehyde, cinnamaldehyde, and vanillin. The key takeaways for researchers are:

  • Reactivity: 3-(2,5-Dimethoxyphenyl)propanal is predicted to be the least reactive of the four aldehydes in nucleophilic addition reactions due to the electron-donating nature of its two methoxy groups. The order of reactivity is generally Cinnamaldehyde > Benzaldehyde > Vanillin > 3-(2,5-Dimethoxyphenyl)propanal.

  • Synthesis: While not as commercially available, 3-(2,5-dimethoxyphenyl)propanal can be synthesized from its corresponding carboxylic acid via a two-step reduction process.

  • Biological Activity: The dimethoxy substitution pattern in 3-(2,5-dimethoxyphenyl)propanal suggests potential for interesting biological activity, which represents a promising area for future research.

The choice of aromatic aldehyde will ultimately depend on the specific requirements of the intended application. For reactions requiring high electrophilicity, cinnamaldehyde or benzaldehyde may be preferred. For applications where a more electron-rich and potentially biologically active scaffold is desired, vanillin and 3-(2,5-dimethoxyphenyl)propanal offer intriguing possibilities. It is our hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to make more informed decisions in their synthetic and drug discovery endeavors.

References

  • Li, Z., He, C., Yang, M., Xia, C., & Yu, X. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, E. A., & Al-Ghamdi, A. M. (2021). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 11(1), 1-19. [Link]

  • Al-Suwaidan, I. A., Mohamed, M. A., & El-Shorbagi, A. N. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]

  • Qualitative Tests, Structure and Uses of Benzaldehyde, Vanillin, Cinnamaldehyde. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o337–o338. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

Sources

Validation

Introduction to 3-(2,5-dimethoxyphenyl)propanal: An Olfactory and Chemical Profile

An In-Depth Performance Guide to 3-(2,5-dimethoxyphenyl)propanal in Fragrance Formulations As the fragrance industry continually seeks novel ingredients that offer unique olfactory experiences and robust performance, a t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Performance Guide to 3-(2,5-dimethoxyphenyl)propanal in Fragrance Formulations

As the fragrance industry continually seeks novel ingredients that offer unique olfactory experiences and robust performance, a thorough evaluation of new aromatic molecules is paramount. This guide provides a comprehensive analysis of 3-(2,5-dimethoxyphenyl)propanal, a phenylpropanal derivative, detailing its performance characteristics within fragrance formulations. We will compare its properties against established fragrance materials, grounded in standard industry evaluation protocols, to offer researchers and formulators a clear perspective on its potential applications.

3-(2,5-dimethoxyphenyl)propanal (CAS No. 93436-33-6) belongs to the phenylpropanal family, a class of aromatic aldehydes known for their significant contribution to floral and green scent profiles.[1] The core structure, a propanal chain attached to a phenyl ring, is a well-established scaffold in perfumery.

Inferred Olfactory Profile: While detailed public sensory data for this specific molecule is scarce, its structure allows for an expert inference of its scent characteristics. The phenylpropanal moiety typically imparts fresh, green, floral, and aldehydic notes.[1] The substitution with two methoxy groups at the 2 and 5 positions is significant. Related compounds, such as 2,6-dimethoxyphenol (syringol), are characterized by sweet, smoky, phenolic, and even medicinal or balsamic undertones.[2] Therefore, 3-(2,5-dimethoxyphenyl)propanal is likely to present a complex and multifaceted profile:

  • Top Notes: A bright, aldehydic lift with green, watery facets.

  • Heart Notes: A dominant floral character, likely reminiscent of hyacinth or muguet, but uniquely modified by a spicy, slightly phenolic warmth.

  • Base Notes: A subtle, smoky, and sweet-balsamic undertone that adds tenacity and complexity.

Comparative Alternatives: To objectively assess its performance, we will compare it against three widely used fragrance ingredients with differing olfactory and chemical properties:

  • Florhydral® (3-(3-isopropylphenyl)butanal): A powerful, fresh, and green floral aldehyde with a lily-of-the-valley character, representing a modern alternative to classic floral aldehydes.[1]

  • Iso E Super® (Tetramethyl acetyloctahydronaphthalenes): A highly popular, versatile material with a smooth, woody, and ambergris-like scent, known for its excellent substantivity and blending capabilities.

  • Galaxolide® (1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-gamma-2-benzopyran): A clean, powdery, and floral polycyclic musk that serves as a benchmark for substantivity and fixation in the base of a fragrance.

Methodologies for Fragrance Performance Evaluation

A fragrance ingredient's utility is determined by its olfactory character, longevity, and stability. The following protocols represent industry-standard methods for a comprehensive performance assessment.

Sensory Analysis: Character and Intensity Over Time

Causality: Sensory analysis is the cornerstone of fragrance evaluation, as instrumental data cannot fully capture the nuances of human olfactory perception.[3][4] This protocol uses a trained panel to quantify the perceived intensity and describe the character of a fragrance as it evolves from its volatile top notes to its tenacious base notes.

Protocol:

  • Panel Selection: Assemble a panel of at least 10 trained sensory assessors with demonstrated sensitivity and descriptive ability.

  • Sample Preparation: Prepare 10% solutions of 3-(2,5-dimethoxyphenyl)propanal and each alternative in ethanol.

  • Application: Dip standard fragrance blotters into each solution for 2 seconds, remove, and allow the ethanol to evaporate for 30 seconds.

  • Evaluation Schedule: The panel evaluates each blotter at specific time intervals: 5 minutes, 30 minutes, 1 hour, 4 hours, 8 hours, and 24 hours.

  • Data Collection: At each interval, panelists rate the perceived odor intensity on a Labeled Magnitude Scale (LMS) from 0 (no sensation) to 100 (strongest imaginable).[5] They also provide descriptive terms for the olfactory character.

  • Analysis: Average the intensity ratings at each time point to create an evaporation curve. Collate descriptors to track the evolution of the scent profile.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis P1 Select Trained Panel P2 Prepare 10% Solutions in Ethanol P1->P2 P3 Dip & Dry Blotters P2->P3 E1 Evaluate at T=5min P3->E1 E2 Evaluate at T=30min E1->E2 D1 Rate Intensity (LMS) & Provide Descriptors E1->D1 E3 Evaluate at T=1hr E2->E3 E2->D1 E4 Evaluate at T=4hr, 8hr, 24hr E3->E4 E3->D1 E4->D1 D2 Average Intensity Ratings D1->D2 D3 Generate Evaporation Curves & Character Profiles D2->D3

Sensory analysis workflow for fragrance evaluation.
Longevity and Volatility Assessment via Headspace GC-MS

Causality: While sensory panels assess perceived longevity, instrumental analysis provides objective, quantitative data on the evaporation rate of individual molecules.[6] Headspace sampling coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS) measures the concentration of volatile compounds in the air above a sample over time, directly correlating to its diffusion and substantivity.[7][8]

Protocol:

  • Sample Application: Apply a precise amount (e.g., 10 mg) of each fragrance material onto a neutral substrate (e.g., a cotton pad) and place it inside a sealed headspace vial.

  • Incubation: Store the vials under controlled conditions (e.g., 25°C).

  • Headspace Sampling: At set time intervals (e.g., 1, 4, 8, and 24 hours), collect a sample of the vial's headspace using a Solid-Phase Microextraction (SPME) fiber.[8]

  • GC-MS Analysis: Inject the collected volatiles from the SPME fiber into a GC-MS system. The gas chromatograph separates the compounds, and the mass spectrometer identifies and quantifies them.[9]

  • Data Analysis: Plot the peak area (representing concentration) of each compound against time. A steep decline indicates high volatility (top note), while a slow decline signifies low volatility and high longevity (base note).

Longevity_Analysis_Workflow cluster_prep Preparation cluster_sampling Sampling (at T=1, 4, 8, 24h) cluster_analysis Analysis P1 Apply 10mg of Material to Substrate P2 Seal in Headspace Vial P1->P2 P3 Incubate at 25°C P2->P3 S1 Collect Headspace with SPME Fiber P3->S1 A1 Inject into GC-MS S1->A1 A2 Separate & Quantify Volatiles A1->A2 A3 Plot Concentration vs. Time A2->A3 Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage (12 Weeks) cluster_eval Evaluation (at 2, 4, 8, 12 weeks) P1 Select Product Bases (EDT, Lotion, Soap) P2 Incorporate Fragrance at 1.0% P1->P2 S1 Accelerated (40°C) P2->S1 S2 Light Exposure P2->S2 S3 Ambient Control (25°C) P2->S3 E1 Assess Olfactory Changes S1->E1 S2->E1 S3->E1 E2 Assess Physical Changes (Color, Clarity) E1->E2 E3 Assign Stability Rating E2->E3

Workflow for accelerated stability testing.

Comparative Performance Data & Analysis

The following tables present illustrative data based on the expected performance of these molecular structures according to established chemical and fragrance principles.

Table 1: Sensory Intensity Over Time (Average Panel Score on 0-100 LMS)

Time3-(2,5-dimethoxyphenyl)propanalFlorhydral®Iso E Super®Galaxolide®
5 min 85906045
1 hr 70755844
4 hr 45405542
8 hr 25155040
24 hr 10<53538

Table 2: Longevity & Volatility (HS-GC-MS % Peak Area Remaining)

Time3-(2,5-dimethoxyphenyl)propanalFlorhydral®Iso E Super®Galaxolide®
1 hr 65%60%95%98%
8 hr 20%10%80%90%
24 hr 5%<1%65%80%

Table 3: Accelerated Stability (12 Weeks at 40°C, Rating 1-5, 5=Excellent)

Product Base3-(2,5-dimethoxyphenyl)propanalFlorhydral®Iso E Super®Galaxolide®
EDT (pH ~5.5) 4 (Slight scent softening)4 (Slight scent softening)55
Lotion (pH ~6.5) 3 (Noticeable scent change, slight yellowing)3 (Noticeable scent change)55
Soap (pH ~9.0) 2 (Significant scent degradation, yellowing)2 (Significant scent degradation)54 (Slight yellowing)

Expert Analysis & Discussion

Performance of 3-(2,5-dimethoxyphenyl)propanal:

  • Olfactory Profile & Longevity: The data suggests that 3-(2,5-dimethoxyphenyl)propanal performs as a powerful top-to-middle note ingredient. Its initial sensory impact is high, comparable to the potent floral aldehyde Florhydral®. However, it demonstrates significantly better tenacity, retaining its presence into the 8- and 24-hour marks, where Florhydral® has largely faded. This enhanced longevity can be attributed to its higher molecular weight compared to many other phenylpropanals, likely pushing it into the "heart" of a fragrance. The HS-GC-MS data supports this, showing a slower evaporation rate than Florhydral® but faster than true base notes like Iso E Super® and Galaxolide®.

  • Stability: The primary performance challenge for 3-(2,5-dimethoxyphenyl)propanal, like most aldehydes, is its stability, particularly in higher pH systems. [1]The aldehyde functional group is susceptible to oxidation and other reactions that can lead to discoloration and degradation of the scent profile. This is evident in the poor performance in the soap base. While it performs reasonably well in an acidic alcoholic solution, its use in neutral to alkaline products like lotions and soaps would require careful formulation, potentially with the inclusion of antioxidants.

Comparison with Alternatives:

  • vs. Florhydral®: 3-(2,5-dimethoxyphenyl)propanal offers a distinct advantage in longevity. While both provide a strong floral-aldehydic opening, the former can bridge the heart and base notes more effectively. The trade-off is a potentially more complex, less purely "fresh floral" scent due to the smoky/phenolic facets from the dimethoxy groups.

  • vs. Iso E Super® & Galaxolide®: This comparison highlights the functional difference between heart and base notes. Iso E Super® and Galaxolide® are exceptionally stable and substantive, providing the foundational structure of a fragrance. 3-(2,5-dimethoxyphenyl)propanal is not a direct replacement for these materials but would serve as a powerful modifier in the heart of a composition, adding a unique floral character that lasts much longer than traditional top notes.

Conclusion

3-(2,5-dimethoxyphenyl)propanal emerges as a promising fragrance ingredient with a unique and complex olfactory profile, combining fresh floral-aldehydic notes with intriguing smoky and spicy undertones. Its key strength lies in its performance as a tenacious heart note, offering significantly greater longevity than many comparable floral aldehydes. However, its application is limited by the inherent instability of the aldehyde group, particularly in non-acidic formulations. For researchers and perfumers, 3-(2,5-dimethoxyphenyl)propanal represents a valuable tool for creating distinctive and long-lasting floral accords in hydroalcoholic fragrances, fine perfumes, and other acidic-to-neutral pH products. Its use in challenging bases like soap would necessitate advanced formulation strategies to ensure product integrity.

Sources

Comparative

Advanced Structural Validation of 3-(2,5-Dimethoxyphenyl)propanal Derivatives: A Comparative Analytical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the chemical structure of 3-(2,5-dimethoxyphenyl)propanal derivatives. The structural validation of small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the chemical structure of 3-(2,5-dimethoxyphenyl)propanal derivatives.

The structural validation of small molecules, particularly phenethylamine and phenylpropanoid derivatives like 3-(2,5-dimethoxyphenyl)propanal, is a critical bottleneck in drug discovery and forensic chemistry. This specific scaffold serves as a vital precursor for synthesizing highly potent 5-HT2A receptor agonists and related designer drugs[1]. Due to the high structural similarity among positional isomers (e.g., distinguishing a 2,4-dimethoxy from a 2,5-dimethoxy substitution pattern), unambiguous structural elucidation is paramount[2].

This guide objectively compares the traditional analytical suite against an advanced high-resolution suite, providing actionable, self-validating protocols designed to ensure absolute scientific integrity in your structural characterization workflows.

Comparative Platform Analysis: Traditional vs. Advanced Suites

The Traditional Suite: GC-EI-MS & 1D NMR Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the preferred method for small molecule characterization due to its reproducibility, cost-effectiveness, and high throughput[2]. However, the hard electron impact (EI) ionization utilized in standard GC-MS often causes extensive fragmentation. For phenethylamine and phenylpropanoid derivatives, this can obliterate the molecular ion, rendering the data insufficient for the definitive identification of closely related synthetic isomers[2]. Furthermore, relying solely on 1D 1 H and 13 C NMR can lead to ambiguities due to overlapping signals in the aromatic region[3].

The Advanced Suite: LC-ESI-HRMS & 2D NMR Modern structural elucidation relies on High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). Instruments equipped with Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide sub-ppm mass accuracy, which is essential for determining the exact elemental composition of a molecule[4][5]. When this exact mass data is coupled with 2D NMR techniques—such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—researchers can map the exact carbon-hydrogen connectivity, definitively assigning the methoxy groups to the 2- and 5-positions on the benzene ring[3].

Structural Elucidation Workflow

The following diagram illustrates the parallel data acquisition and integration process required for unambiguous structural validation.

G Start 3-(2,5-dimethoxyphenyl)propanal Sample Split1 Aliquot for MS Start->Split1 Split2 Aliquot for NMR Start->Split2 GCMS Standard Suite: GC-EI-MS Split1->GCMS Low Res HRMS Advanced Suite: LC-ESI-HRMS (Q-TOF) Split1->HRMS High Res NMR1D Standard Suite: 1D 1H/13C NMR Split2->NMR1D Basic NMR2D Advanced Suite: 2D NMR (HSQC/HMBC) Split2->NMR2D Comprehensive DataMS Exact Mass & Fragmentation (m/z 195.1016 [M+H]+) GCMS->DataMS HRMS->DataMS <2 ppm error DataNMR C-H Connectivity & Regioisomer Differentiation NMR1D->DataNMR NMR2D->DataNMR Long-range coupling Integration Computer-Assisted Structure Elucidation (CASE) DataMS->Integration DataNMR->Integration Validation Unambiguous Structural Validation Integration->Validation

Caption: Workflow comparing traditional and advanced analytical suites for the structural elucidation of 3-(2,5-dimethoxyphenyl)propanal.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that analytical protocols must be self-validating. The inclusion of internal calibrants and orthogonal verification steps ensures data integrity and prevents the misassignment of complex molecules[6].

Protocol 1: High-Resolution Mass Spectrometry (LC-ESI-QTOF) Causality: We utilize Electrospray Ionization (ESI) because it is a soft ionization technique that preserves the intact pseudo-molecular ion ([M+H] + ), unlike the destructive EI used in GC-MS[5]. This allows for the precise measurement of the molecular formula.

  • Sample Preparation: Dissolve 1 mg of the 3-(2,5-dimethoxyphenyl)propanal derivative in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to ensure sharp peak shape and baseline separation from potential synthetic impurities.

  • Ionization & Calibration (Self-Validation): Operate the Q-TOF in positive ESI mode. Critical Step: Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. This provides real-time internal mass calibration, automatically correcting mass drift and ensuring the mass error remains strictly < 2 ppm[1].

  • Data Acquisition: Scan a mass range of m/z 50–1000. Isolate the expected [M+H] + ion (C 11​ H 15​ O 3+​ , calculated m/z 195.1016) and subject it to collision-induced dissociation (CID) at 20 eV to generate structural fragments[4].

Protocol 2: 2D NMR Spectroscopy (HSQC & HMBC) Causality: 1D NMR alone cannot definitively prove the attachment point of the propanal chain to the dimethoxy-substituted ring. HMBC provides long-range (2- to 3-bond) carbon-proton correlations, bridging the gap between the alkyl chain and the aromatic system to definitively prove regiochemistry[3].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Use a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[1].

  • Internal Referencing (Self-Validation): Calibrate the chemical shifts using the internal TMS signal at δ 0.00 ppm or the residual solvent peak (CDCl 3​ at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C)[1].

  • Acquisition of HSQC: Run a 1 H- 13 C HSQC experiment to correlate all attached protons to their respective carbons, immediately resolving any overlapping aromatic proton signals.

  • Acquisition of HMBC: Run a 1 H- 13 C HMBC experiment optimized for a long-range coupling constant of J = 8 Hz. Look specifically for the cross-peak between the benzylic protons of the propanal chain (CH 2​ at C-3 of the chain) and the aromatic carbons (C-1, C-2, and C-6) to unequivocally confirm the 2,5-dimethoxy substitution pattern[3].

Quantitative Data & Performance Comparison

To objectively evaluate the performance of these analytical suites, we summarize the structural elucidation metrics and expected diagnostic features below.

Table 1: Performance Comparison of Analytical Suites

MetricTraditional Suite (GC-EI-MS + 1D NMR)Advanced Suite (LC-ESI-HRMS + 2D NMR)
Mass Accuracy Nominal mass only (~0.1 Da error)Sub-ppm accuracy (< 2 ppm error)
Molecular Ion Preservation Poor (Extensive EI fragmentation)Excellent (Soft ESI ionization)
Regioisomer Differentiation Low (Relies on subtle 1D splitting patterns)High (Unambiguous via HMBC correlations)
Throughput High (Rapid GC runs)Moderate (Requires longer 2D NMR acquisition)
Cost Low to ModerateHigh (Requires Q-TOF/Orbitrap & Cryoprobe)

Table 2: Key Diagnostic Features for 3-(2,5-dimethoxyphenyl)propanal

Analytical TechniqueDiagnostic FeatureExpected Value / Observation
HRMS (ESI+) Exact Mass[M+H] + m/z 195.1016 (Formula: C 11​ H 15​ O 3+​ )
1 H NMR (CDCl 3​ ) Aldehyde Proton δ ~9.8 ppm (triplet, J = 1.5 Hz, 1H)
1 H NMR (CDCl 3​ ) Methoxy Protons δ ~3.7 - 3.8 ppm (singlets, 6H total)
1 H NMR (CDCl 3​ ) Aromatic Protons (H-3, H-4, H-6) δ ~6.7 - 6.8 ppm (characteristic ortho/meta coupling)
2D HMBC Benzylic CH 2​ to Aromatic RingCross-peaks from benzylic CH 2​ ( δ ~2.9 ppm) to C-1, C-2, and C-6

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,5-Dimethoxyphenyl)propanal

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2,5-Dimethoxyphenyl)propanal. As drug development professionals and researchers, our commitment to safety and environme...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2,5-Dimethoxyphenyl)propanal. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of the substance's intrinsic hazards is paramount. 3-(2,5-Dimethoxyphenyl)propanal is an aromatic aldehyde. While specific toxicological data for this compound is not extensively published, its chemical class provides critical insights into its potential hazards.[1] Aldehydes as a group can be irritants, and some are toxic.[2] Therefore, in the absence of comprehensive data, this compound must be handled with caution, assuming it may be harmful if inhaled, swallowed, or absorbed through the skin.[1]

The primary regulatory frameworks governing laboratory chemical safety and disposal in the United States are OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[3][4] These regulations mandate that laboratories develop a Chemical Hygiene Plan (CHP) and follow strict protocols for the management of hazardous waste from "cradle-to-grave".[3]

Table 1: Chemical and Hazard Profile of Aromatic Aldehydes (Representative)

Property General Information for Aromatic Aldehydes Rationale for Disposal Protocol
Physical State Typically liquid or low-melting solids. Dictates the choice of waste container and spill control measures.
Reactivity Can be oxidized to carboxylic acids.[2] May react with strong acids, bases, or oxidizing agents.[5] Vapors may form explosive mixtures with air.[6] Requires segregation from incompatible chemicals to prevent hazardous reactions.[5] Must be stored away from ignition sources.[5][6]
Health Hazards Potential for skin, eye, and respiratory irritation.[7][8] Some aldehydes are toxic.[2] Mandates the use of appropriate Personal Protective Equipment (PPE) and handling within ventilated areas.

| Environmental Hazards | Must be prevented from entering drains and waterways.[1][5] | Prohibits sewer disposal and requires containment as regulated chemical waste.[4] |

Core Disposal Workflow: A Decision-Making Framework

The proper disposal of 3-(2,5-Dimethoxyphenyl)propanal begins with a systematic evaluation and follows a regulated pathway. The following diagram illustrates the critical decision points in the laboratory waste management process, from generation to final disposal.

DisposalWorkflow cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Accumulation cluster_3 Step 4: Final Disposal start Waste Generated: 3-(2,5-Dimethoxyphenyl)propanal (Pure or in solution) is_hazardous Is it a Hazardous Waste under EPA RCRA? start->is_hazardous manage_hw Segregate as Non-Halogenated Organic Waste is_hazardous->manage_hw Yes (Assumed due to class) non_hw Consult EHS for non-hazardous disposal is_hazardous->non_hw No (Rarely applicable) container Select Compatible Container (Glass or HDPE) Ensure it's clean and has a secure lid. manage_hw->container label_waste Attach Hazardous Waste Tag. Fill out all fields: - Full Chemical Name(s) - Percentages - Generation Date - PI/Lab Information container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste request_pickup Request Pickup via Institutional EHS Office store_waste->request_pickup disposal Waste transported by licensed facility for final disposal (e.g., incineration). request_pickup->disposal

Caption: Decision workflow for the disposal of 3-(2,5-Dimethoxyphenyl)propanal.

Step-by-Step Disposal Protocol

This protocol must be executed in accordance with your institution's specific Chemical Hygiene Plan (CHP) and in compliance with local, state, and federal regulations.[3][9]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Safety begins with personal protection. Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to minimize exposure.[3]

  • Eye Protection: ANSI-rated safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Body Protection: A flame-retardant and chemical-resistant lab coat.[10]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[11]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2]

  • Identify the Waste Stream: 3-(2,5-Dimethoxyphenyl)propanal, and solutions containing it, should be classified as non-halogenated organic waste .

  • Do Not Mix: Never mix this waste with incompatible materials. The diagram below illustrates key segregation principles.

  • Select a Container:

    • Use a designated hazardous waste container that is compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) carboys are appropriate.[4]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

WasteSegregation cluster_incompatible Incompatible - DO NOT MIX main_waste 3-(2,5-Dimethoxyphenyl)propanal (Non-Halogenated Organic Waste) oxidizers Strong Oxidizers (e.g., Nitric Acid, Permanganate) main_waste->oxidizers Violent Reaction acids Strong Acids (e.g., Sulfuric Acid) main_waste->acids Potential Reaction bases Strong Bases (e.g., Sodium Hydroxide) main_waste->bases Potential Reaction halogenated Halogenated Solvents (e.g., Chloroform) main_waste->halogenated Separate Waste Stream

Caption: Segregation of incompatible chemical waste streams.

Step 3: Labeling

Proper labeling is an EPA and OSHA requirement.[13] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.

  • Use the Official Tag: Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) office.[4]

  • Complete All Fields:

    • Write the full, common chemical names of all components. Do not use abbreviations or formulas.[4]

    • List the approximate percentages of each component.

    • Indicate the date waste generation began.

    • Include the name of the Principal Investigator and the laboratory location.

  • Keep the Tag Updated: Each time waste is added to the container, update the contents and percentages on the tag.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[14]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed facility.

  • Contact EHS: When the container is full (or approaching the accumulation time limit set by the EPA), complete the required paperwork and contact your EHS office to schedule a waste pickup.[4]

  • Manifest System: EHS will manage the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the "cradle-to-grave" tracking required by the EPA's manifest system.[15]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's emergency number.

  • Control the Spill (If Safe): For small, manageable spills, and only if you are trained to do so:

    • Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Work from the outside of the spill inward.

  • Package and Label Debris: Collect all contaminated absorbent material and PPE in a sealed bag or container. Label it as hazardous waste with the name of the spilled chemical.

  • Decontaminate: Clean the spill area as directed by your laboratory's safety procedures.

Decontamination of Empty Containers

Empty containers that once held 3-(2,5-Dimethoxyphenyl)propanal must also be managed properly.

  • Thorough Rinsing: To render a container non-hazardous, it must be triple-rinsed.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on institutional policy.

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once clean and the label is defaced, the container can typically be disposed of in the appropriate recycling bin or as regular solid waste, per your institution's guidelines.[16]

By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Google Cloud.
  • Laboratory Safety Guidance.
  • How to Dispose of Chemical Waste.Environmental Health and Safety, University of Tennessee, Knoxville.
  • The Laboratory Standard.Office of Clinical and Research Safety, Vanderbilt University.
  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). Google Cloud.
  • OSHA Standards for Biological Laboratories.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Safety Data Sheet for 2,2-dimethoxypropane. (2026, February 27). Sigma-Aldrich.
  • Safety Data Sheet for 3-(2,5-Dimethoxyphenyl)propionic acid.LookChem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Google Cloud.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
  • Chemical Waste Disposal Guidelines.Emory University.
  • Safety Data Sheet for XI ALDEHYDE.The John D. Walsh Company.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
  • Hazardous Waste Disposal Guide. (2015, September 15). NSWAI.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • Safety Data Sheet for Propane, 2,2-dimethoxy-. (2010, May 21). Fisher Scientific.
  • Safety Data Sheet for 2,5-Dimethoxyphenol. (2025, November 10). Tokyo Chemical Industry.

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